Product packaging for Oxolinic Acid-d5(Cat. No.:CAS No. 1189890-98-9)

Oxolinic Acid-d5

Cat. No.: B563869
CAS No.: 1189890-98-9
M. Wt: 266.26 g/mol
InChI Key: KYGZCKSPAKDVKC-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxolinic Acid-d5 is a stable, deuterium-labeled isotope of Oxolinic acid, specifically designed for use as an internal standard in the quantitative analysis of its non-labeled counterpart by GC- or LC-mass spectrometry. This application is critical for ensuring analytical accuracy and precision in pharmacokinetic and metabolic studies. Oxolinic acid itself is a synthetic antibacterial compound of the quinolone class. Its primary mechanism of action involves the inhibition of the bacterial enzyme DNA gyrase (subunit A), which is essential for DNA replication, thereby exhibiting activity against both Gram-positive and Gram-negative bacteria. It has been used in research to treat urinary tract infections and also acts as a dopamine reuptake inhibitor. The compound is for research use only and is not intended for diagnostic or therapeutic use. It requires careful handling, as it may cause skin and eye irritation and has the potential to provoke allergic skin reactions. It is recommended to store the product at 2-8°C for long-term stability. Applications: • Internal Standard for Oxolinic acid quantification in GC-MS or LC-MS. • Research on quinolone antibacterial agents and their mechanisms. • Metabolic and pharmacokinetic studies. Chemical Information: • CAS Number: 1189890-98-9 • Molecular Formula: C₁₃H₆D₅NO₅ • Molecular Weight: 266.26 g/mol • IUPAC Name: 5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic Acid • Purity: Not less than 90% (by HPLC) • Form: White to off-white solid powder Handling and Safety: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO5 B563869 Oxolinic Acid-d5 CAS No. 1189890-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZCKSPAKDVKC-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to Oxolinic Acid-d5: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Oxolinic Acid-d5. This deuterated analog of the quinolone antibiotic, oxolinic acid, serves as a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.

Core Chemical Properties

This compound, with the deuterium atoms located on the ethyl group, shares near-identical chemical properties with its non-deuterated counterpart, with the key difference being its increased mass. This mass difference is fundamental to its application in mass spectrometry-based analytical techniques.

PropertyValueReference
Chemical Name 5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid[1][2]
Synonyms Oxolinic acid-(ethyl-d5), [2H5]-Oxolinic Acid[3]
CAS Number 1189890-98-9[1][4]
Molecular Formula C₁₃H₆D₅NO₅[1]
Molecular Weight 266.26 g/mol [1]
Melting Point Similar to Oxolinic Acid (314-316 °C)[5][6][7]
Solubility Soluble in acetonitrile and methanol. The parent compound is sparingly soluble in ethanol, DMSO, and dimethylformamide, and soluble in 0.5 M NaOH (~50 mg/mL).[8][9][10][11]
Storage Store at 2-8°C for long-term storage.[1]

Chemical Structure

The foundational structure of this compound is a quinolone core, characterized by a 4-quinolone ring system. The defining feature of this isotopologue is the presence of five deuterium atoms on the ethyl group attached to the nitrogen at position 1 of the quinolone ring.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the established route for the non-deuterated analog, with the key modification being the use of a deuterated ethylating agent. The general synthetic scheme is as follows:

G A 1,2-Methylenedioxybenzene B 3,4-Methylenedioxy-1-nitrobenzene A->B Nitration C 3,4-Methylenedioxyaniline B->C Hydrogenation E Intermediate Adduct C->E D Diethyl ethoxymethylenemalonate D->E Condensation F Ethyl 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylate E->F Cyclization G 4-Hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid F->G Hydrolysis I This compound G->I H Ethyl-d5 iodide H->I Ethylation (Deuterated)

Caption: Synthetic pathway for this compound.

A detailed protocol for the synthesis of the parent compound, oxolinic acid, can be found in the literature and serves as a direct template for the synthesis of the deuterated analog.[12] The critical step is the N-alkylation of the quinolone ring system using a deuterated ethyl source, such as ethyl-d5 iodide, in the final step.

Quantification by LC-MS/MS using this compound as an Internal Standard

This compound is frequently employed as an internal standard for the accurate quantification of oxolinic acid in various biological matrices, including plasma, tissue, and environmental samples.[2][13] A representative LC-MS/MS protocol is outlined below.

Sample Preparation (e.g., for tissue samples):

  • Homogenize the tissue sample in a suitable buffer.

  • Spike the homogenate with a known concentration of this compound solution.

  • Perform a protein precipitation step using a solvent like acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) or directly diluted for analysis.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[14][15][16]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the specific method optimization.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both oxolinic acid and this compound. The increased mass of the deuterated standard allows for its distinct detection from the analyte.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Logic A Biological Sample B Homogenization A->B C Spiking with this compound B->C D Protein Precipitation C->D E Centrifugation D->E F Supernatant Collection E->F G SPE Cleanup / Dilution F->G H Final Extract for Analysis G->H I LC Separation (C18 Column) H->I J Mass Spectrometry Detection (MRM) I->J K Quantification J->K L Peak Area Ratio (Analyte / Internal Standard) K->L M Calibration Curve K->M N Analyte Concentration L->N M->N

Caption: Experimental workflow for quantification.

Mechanism of Action: DNA Gyrase Inhibition

Oxolinic acid, and by extension this compound, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, oxolinic acid stabilizes the cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

G cluster_process DNA Replication/Transcription cluster_inhibition Inhibition by Oxolinic Acid A Relaxed Bacterial DNA B DNA Gyrase A->B Binding C Supercoiled DNA B->C Negative Supercoiling F Stabilized DNA-Gyrase-Oxolinic Acid Complex B->F D DNA Replication & Transcription C->D E Oxolinic Acid E->F Binding G Inhibition of DNA Re-ligation F->G H Accumulation of Double-Strand Breaks G->H I Bacterial Cell Death H->I

Caption: Oxolinic acid's mechanism of action.

References

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Oxolinic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Oxolinic Acid-d5. Oxolinic Acid is a first-generation quinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase II.[1] The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. This document outlines the synthetic pathways, detailed experimental protocols, and characterization data for this compound.

Introduction to Oxolinic Acid and its Deuterated Analog

Oxolinic acid, chemically known as 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic antibacterial agent.[2][3] It has been utilized in veterinary medicine and for studying bacterial resistance mechanisms.[1] The introduction of stable isotopes, such as deuterium, into drug molecules is a critical technique in drug development. Deuterated compounds, like this compound, are chemically identical to their non-deuterated counterparts but have a higher mass. This mass difference allows for their use as internal standards in quantitative bioanalytical assays, improving accuracy and precision.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic strategies, focusing on the introduction of the deuterated ethyl-d5 group.

Strategy A: Late-Stage N-Alkylation with a Deuterated Reagent

This approach involves the initial synthesis of the unlabeled quinolone core, followed by the introduction of the ethyl-d5 group in a later step.

This compound This compound Quinolone Intermediate Quinolone Intermediate This compound->Quinolone Intermediate N-Alkylation Ethyl-d5 Iodide Ethyl-d5 Iodide This compound->Ethyl-d5 Iodide 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline Quinolone Intermediate->3,4-Methylenedioxyaniline Gould-Jacobs Reaction Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Quinolone Intermediate->Diethyl Ethoxymethylenemalonate Gould-Jacobs Reaction

Caption: Late-stage N-alkylation strategy for this compound synthesis.

Strategy B: Early Incorporation of the Deuterated Moiety

This strategy involves the synthesis of a deuterated starting material, N-(ethyl-d5)-3,4-(methylenedioxy)aniline, which is then carried through the subsequent reaction steps.

This compound This compound N-(ethyl-d5)-3,4-(methylenedioxy)aniline N-(ethyl-d5)-3,4-(methylenedioxy)aniline This compound->N-(ethyl-d5)-3,4-(methylenedioxy)aniline Gould-Jacobs Reaction Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate This compound->Diethyl Ethoxymethylenemalonate Gould-Jacobs Reaction 3,4-Methylenedioxyaniline 3,4-Methylenedioxyaniline N-(ethyl-d5)-3,4-(methylenedioxy)aniline->3,4-Methylenedioxyaniline N-Alkylation Ethyl-d5 Bromide Ethyl-d5 Bromide N-(ethyl-d5)-3,4-(methylenedioxy)aniline->Ethyl-d5 Bromide

Caption: Early incorporation of the deuterated ethyl group strategy.

Experimental Protocols

The following protocols are based on established synthetic methodologies for quinolone synthesis, adapted for the preparation of this compound.

Synthesis of Unlabeled Oxolinic Acid Core (for Strategy A)

The synthesis of the core quinolone structure follows the Gould-Jacobs reaction.[4][5]

Step 1: Condensation of 3,4-(Methylenedioxy)aniline with Diethyl Ethoxymethylenemalonate

  • Materials: 3,4-(Methylenedioxy)aniline, Diethyl ethoxymethylenemalonate.

  • Procedure: A mixture of 3,4-(methylenedioxy)aniline and a slight excess of diethyl ethoxymethylenemalonate is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate, diethyl ((3,4-(methylenedioxy)phenylamino)methylene)malonate, is isolated.

Step 2: Thermal Cyclization

  • Materials: Diethyl ((3,4-(methylenedioxy)phenylamino)methylene)malonate, high-boiling point solvent (e.g., diphenyl ether).

  • Procedure: The intermediate from Step 1 is heated in a high-boiling point solvent to induce cyclization. This step forms the ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid.

Step 3: Hydrolysis

  • Materials: Ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid, Sodium hydroxide solution.

  • Procedure: The ester is hydrolyzed using a basic solution, such as aqueous sodium hydroxide, to yield the corresponding carboxylic acid, the core of Oxolinic Acid.

Isotopic Labeling Protocols

Protocol for Strategy A: N-Alkylation of the Quinolone Intermediate

  • Materials: 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid, Ethyl-d5 iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide).

  • Procedure: The quinolone intermediate is dissolved in the solvent, and the base is added. Ethyl-d5 iodide is then added, and the reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed (monitored by TLC or LC-MS). The product, this compound, is then isolated and purified.

Protocol for Strategy B: Synthesis of N-(ethyl-d5)-3,4-(methylenedioxy)aniline

  • Materials: 3,4-(Methylenedioxy)aniline, Ethyl-d5 bromide, a suitable base, and a solvent.

  • Procedure: 3,4-(Methylenedioxy)aniline is reacted with ethyl-d5 bromide in the presence of a base to yield N-(ethyl-d5)-3,4-(methylenedioxy)aniline. This deuterated intermediate is then used in the Gould-Jacobs reaction as described in section 3.1. A patented process for the non-deuterated version involves reacting piperidine with dilute nitric acid, followed by hydrogenation and subsequent reaction with ethanol.[6] A similar approach could be adapted using deuterated ethanol.

Quantitative Data

The following table summarizes key quantitative parameters for the synthesis and characterization of this compound.

ParameterValueMethod of Determination
Chemical Formula C₁₃H₆D₅NO₅Mass Spectrometry
Molecular Weight 266.26 g/mol Mass Spectrometry
Isotopic Purity >98%NMR Spectroscopy, Mass Spectrometry
Chemical Purity >95%HPLC
Overall Yield VariableGravimetric Analysis

Characterization

The successful synthesis and isotopic labeling of this compound are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the ethyl group, verifying successful deuteration. ¹³C NMR provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact molecular weight of this compound, which will be approximately 5 mass units higher than the unlabeled compound. This technique also provides information on the isotopic distribution.

Conclusion

This technical guide has detailed the synthetic pathways, experimental considerations, and analytical characterization for the preparation of this compound. The choice between a late-stage or early-stage introduction of the deuterium label will depend on the availability of deuterated reagents and the desired overall efficiency of the synthesis. The protocols and data presented herein provide a solid foundation for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry to produce and utilize this important internal standard.

Workflow Diagram

cluster_0 Strategy A: Late-Stage Labeling cluster_1 Strategy B: Early-Stage Labeling Start_A 3,4-(Methylenedioxy)aniline + Diethyl Ethoxymethylenemalonate Condensation Condensation Start_A->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Quinolone_Core Oxolinic Acid Core Hydrolysis->Quinolone_Core N_Alkylation N-Alkylation with Ethyl-d5 Iodide Quinolone_Core->N_Alkylation Purification_A Purification N_Alkylation->Purification_A Final_Product_A This compound Purification_A->Final_Product_A Start_B 3,4-(Methylenedioxy)aniline + Ethyl-d5 Bromide Deuterated_Aniline N-(ethyl-d5)-3,4- (methylenedioxy)aniline Start_B->Deuterated_Aniline Gould_Jacobs Gould-Jacobs Reaction Deuterated_Aniline->Gould_Jacobs Purification_B Purification Gould_Jacobs->Purification_B Final_Product_B This compound Purification_B->Final_Product_B

Caption: Comparative workflow for the two primary synthetic strategies for this compound.

References

The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of pharmacokinetic data are the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis. This technical guide delves into the core applications of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[1]

The fundamental principle behind the efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the MS source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process, most notably the "matrix effect."[3]

The matrix effect is the alteration of ionization efficiency by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[3] This can lead to ion suppression or enhancement, causing significant inaccuracies in quantification. Because a deuterated IS experiences the same matrix effects as the analyte, the ratio of their peak areas remains constant, leading to a more accurate and precise measurement of the analyte's concentration.[4]

Quantitative Impact: A Comparison of Deuterated vs. Analog Internal Standards

The theoretical advantages of deuterated internal standards are borne out by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.

One such study on the anticancer agent kahalalide F provides a clear quantitative comparison. The use of a deuterated internal standard resulted in a significant improvement in both the precision and accuracy of the assay compared to a butyric acid analog internal standard.[4]

Internal Standard TypeMean Bias (%)Standard Deviation (%)Statistical Significance (p-value)
Analog IS 96.88.6p<0.0005 (significant deviation from 100%)
Deuterated IS 100.37.6p=0.5 (no significant deviation from 100%)
Improvement Closer to 100% Lower Variance Statistically Significant Improvement
Table 1: Comparison of Bioanalytical Method Performance for Kahalalide F Using Analog vs. Deuterated Internal Standards. Data sourced from Stokvis et al., 2005.[4]

Similarly, a study on the immunosuppressant drug tacrolimus demonstrated that while both a structural analog (ascomycin) and a ¹³C,D₂-labeled internal standard provided acceptable precision and accuracy, the isotope-labeled standard offered superior compensation for matrix effects.

Internal Standard TypeWithin-run Imprecision (%CV)Between-run Imprecision (%CV)Accuracy (% Bias)
Analog IS (Ascomycin) < 3.63%< 5.5%-2.65% to 1.71%
Deuterated IS (Tacrolimus-¹³C,D₂) < 3.09%< 4.8%-0.45% to 0.63%
Table 2: Comparison of Bioanalytical Method Validation Parameters for Tacrolimus.[5]

These data underscore the tangible benefits of employing deuterated internal standards in pharmacokinetic studies, leading to more reliable data for critical decision-making in drug development.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments in a typical pharmacokinetic study utilizing deuterated internal standards.

Bioanalytical Method Development and Validation using LC-MS/MS

This protocol outlines the general steps for developing and validating a robust LC-MS/MS method for the quantification of a drug in human plasma using a deuterated internal standard.

a. Materials and Reagents:

  • Analytically pure reference standards of the drug and its deuterated analog.

  • Blank human plasma (with the same anticoagulant as the study samples).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid or ammonium acetate for mobile phase modification.

b. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of the drug and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the drug stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the deuterated IS at a concentration that yields an appropriate response in the mass spectrometer.

c. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the deuterated IS working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the deuterated IS.

e. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

In Vivo Pharmacokinetic Study in a Preclinical Model

This protocol describes a typical single-dose pharmacokinetic study in rodents.

a. Animal Dosing:

  • Acclimate the animals (e.g., male Sprague-Dawley rats) for at least one week before the study.

  • Fast the animals overnight before dosing.

  • Administer the drug formulation intravenously (IV) via the tail vein and orally (PO) by gavage at a predetermined dose.

b. Sample Collection:

  • Collect blood samples (approximately 200 µL) from the jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

c. Sample Analysis and Pharmacokinetic Parameter Calculation:

  • Analyze the plasma samples using the validated LC-MS/MS method described above.

  • Calculate the pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax), using non-compartmental analysis software.

Visualizing the Process: Workflows and Pathways

Graphviz diagrams provide a clear visual representation of complex experimental workflows and biological pathways.

Bioanalytical_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing and PK Analysis Animal_Dosing Animal Dosing Blood_Sampling Blood Sampling at Time Points Animal_Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Thaw_Sample Thaw Plasma Sample Sample_Storage->Thaw_Sample Add_IS Add Deuterated Internal Standard Thaw_Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Calculate Drug Concentration Peak_Integration->Concentration_Calculation PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) Concentration_Calculation->PK_Analysis Metabolic_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway Deuterated_Glucose Deuterated Glucose (e.g., [6,6-D2]glucose) G6P Glucose-6-Phosphate-D2 Deuterated_Glucose->G6P F6P Fructose-6-Phosphate-D2 G6P->F6P 6PG 6-Phosphogluconate-D2 G6P->6PG F16BP Fructose-1,6-Bisphosphate-D2 F6P->F16BP GAP_DHAP Glyceraldehyde-3-P-D1 & Dihydroxyacetone-P-D1 F16BP->GAP_DHAP Pyruvate Pyruvate-D1 GAP_DHAP->Pyruvate Lactate Lactate-D1 Pyruvate->Lactate Ru5P Ribulose-5-Phosphate-D2 6PG->Ru5P R5P Ribose-5-Phosphate-D2 Ru5P->R5P

References

The Analytical Standard: A Technical Guide to Oxolinic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxolinic Acid-d5, a critical analytical tool for researchers, scientists, and professionals in drug development. This document details its commercial availability, applications, and the technical protocols for its use, with a focus on quantitative analysis.

Introduction to this compound

This compound is the deuterium-labeled analogue of Oxolinic Acid, a synthetic quinolone antibiotic. Due to its isotopic purity, this compound serves as an ideal internal standard for the accurate quantification of Oxolinic Acid in various biological and environmental matrices.[1] Its use in analytical methods, particularly those employing mass spectrometry, significantly improves the precision and reliability of results by correcting for variations during sample preparation and analysis.

The parent compound, Oxolinic Acid, functions by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair. This mechanism of action makes it effective against a range of Gram-negative and some Gram-positive bacteria. Consequently, Oxolinic Acid is utilized in veterinary medicine to treat bacterial infections in animals, including fish in aquaculture. The presence of its residues in food products is a regulatory concern, necessitating sensitive and accurate analytical methods for its detection and quantification, a role for which this compound is perfectly suited.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards for research and analytical purposes. The table below summarizes the offerings from various commercial vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Availability/Notes
Veeprho This compound1189890-98-9C₁₃H₆D₅NO₅266.26Impurity reference standard.[1]
Clearsynth This compound1189890-98-9C₁₃H₆D₅NO₅266.26Available in 1 mg, 5 mg, 10 mg, 25 mg, 50 mg quantities. Purity by HPLC: ≥90%.[2]
Simson Pharma Limited This compound1189890-98-9C₁₃H₆D₅NO₅266.26Available for custom synthesis and accompanied by a Certificate of Analysis.[3][4]
Santa Cruz Biotechnology This compound14698-29-4 (unlabeled)C₁₃H₆D₅NO₅266.26Biochemical for proteomics research.[5]
MedChemExpress This compound1189890-98-9C₁₃H₆D₅NO₅266.26Available as a stable isotope for research use.[6]
Nordic Biosite This compound1189890-98-9C₁₃H₆D₅NO₅266.26Distributor for MedChemExpress; available in 1 mg size.[7]
LGC Standards Oxolinic acid-(ethyl-d5)1189890-98-9C₁₃H₆D₅NO₅266.26VETRANAL® analytical standard.[8]
HPC Standards Inc. D5-Oxolinic acid1189890-98-9C₁₃H₆D₅NO₅266.26Analytical reference standards.[9]
Pharmaffiliates This compound1189890-98-9C₁₃H₆D₅NO₅266.26Reference standards supplier.[10]

Mechanism of Action of Oxolinic Acid

The antibacterial activity of Oxolinic Acid stems from its ability to inhibit bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription. Oxolinic Acid traps the gyrase-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The following diagram illustrates this inhibitory pathway.

Inhibition_of_DNA_Gyrase cluster_Bacterial_Cell Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Inhibition_Complex Ternary Complex: DNA-Gyrase-Oxolinic Acid DNA_Gyrase->Inhibition_Complex Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds Replication_Transcription DNA Replication & Transcription Supercoiled_DNA->Replication_Transcription Oxolinic_Acid Oxolinic Acid Oxolinic_Acid->Inhibition_Complex DS_Breaks Double-Strand DNA Breaks Inhibition_Complex->DS_Breaks Stabilizes cleaved complex Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Homogenization 1. Homogenize Fish Tissue Weighing 2. Weigh 1g of Sample Homogenization->Weighing Spiking 3. Spike with This compound (IS) Weighing->Spiking Extraction 4. Extract with Acidified Acetonitrile Spiking->Extraction Centrifugation1 5. Centrifuge Extraction->Centrifugation1 Evaporation 6. Evaporate Supernatant Centrifugation1->Evaporation Reconstitution 7. Reconstitute and Defat (Hexane/Methanol/Water) Evaporation->Reconstitution Centrifugation2 8. Centrifuge Reconstitution->Centrifugation2 Final_Sample 9. Collect Aqueous Layer for Analysis Centrifugation2->Final_Sample Injection 10. Inject Sample into LC-MS/MS Final_Sample->Injection Separation 11. Chromatographic Separation (C18) Detection 12. Mass Spectrometric Detection (MRM) Integration 13. Peak Integration Detection->Integration Calibration 14. Construct Calibration Curve Integration->Calibration Quantification 15. Quantify Oxolinic Acid Concentration Calibration->Quantification

References

An In-Depth Technical Guide to the Safe Handling of Oxolinic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for Oxolinic Acid-d5, a deuterated analog of the quinolone antibiotic Oxolinic Acid. This document is intended to furnish researchers, scientists, and drug development professionals with the necessary information for the safe handling, storage, and disposal of this compound, as well as an overview of its mechanism of action.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Oxolinic Acid, primarily used as an internal standard for its quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1]

PropertyValue
Chemical Name 5-(Ethyl-d5)-5,8-dihydro-8-oxo-1,3-Dioxolo[4,5-g]quinoline-7-carboxylic Acid
Synonyms 1-(Ethyl-d5)-6,7-methylenedioxy-4-quinolone-3-carboxylic Acid
CAS Number 1189890-98-9
Molecular Formula C₁₃H₆D₅NO₅
Molecular Weight 266.26 g/mol [1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Skin Sensitisation1H317: May cause an allergic skin reaction

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

The toxicological properties of this compound are expected to be similar to those of its non-deuterated counterpart, Oxolinic Acid.

Toxicity DataValueSpecies
Acute Oral LD50 1890 to >6000 mg/kg bwAdult Mice
Acute Oral LD50 128 mg/kg bwNeonatal Mice
Acute Oral LD50 573 mg/kg bwNeonatal Rat
Acute Dermal LD50 > 2000 mg/kgRat[3]

Solubility

SolventSolubility
0.5 M NaOH Approximately 50 mg/mL[4]
DMSO Sparingly soluble[4]
Ethanol Sparingly soluble[4]
Dimethylformamide (DMF) Sparingly soluble[4]
Water Insoluble[5]

Handling Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood or a biological safety cabinet.[6]

  • Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is 2-8°C.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.

Mechanism of Action

Oxolinic acid exerts its biological effects through two primary mechanisms: inhibition of bacterial DNA gyrase and inhibition of dopamine uptake in the central nervous system.[7][8]

Inhibition of Bacterial DNA Gyrase

Oxolinic acid is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair in bacteria. It binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Oxolinic_Acid This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Oxolinic_Acid->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to

Caption: Inhibition of bacterial DNA gyrase by this compound.

Dopamine Uptake Inhibition

In addition to its antibacterial properties, oxolinic acid acts as a dopamine uptake inhibitor in the brain.[7][9] It blocks the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an increase in the extracellular concentration of dopamine, resulting in enhanced dopaminergic neurotransmission.

Dopamine_Uptake_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Dopamine Dopamine Presynaptic_Neuron->Dopamine Releases Postsynaptic_Neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds to DAT->Presynaptic_Neuron Oxolinic_Acid This compound Oxolinic_Acid->DAT Blocks Dopamine_Receptors->Postsynaptic_Neuron

Caption: Mechanism of dopamine uptake inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available and are typically developed and validated in-house by research laboratories. However, a generalized workflow for its use as an internal standard in a quantitative analysis is provided below.

Generalized Workflow for Use as an Internal Standard

Experimental_Workflow Start Start Prepare_Stock Prepare Stock Solution of this compound Start->Prepare_Stock Spike_IS Spike a Known Amount of This compound into all Samples and Standards Prepare_Stock->Spike_IS Prepare_Samples Prepare Samples and Calibration Standards Prepare_Samples->Spike_IS Sample_Prep Perform Sample Preparation (e.g., Extraction, Derivatization) Spike_IS->Sample_Prep Analysis Analyze by LC-MS or GC-MS Sample_Prep->Analysis Data_Processing Process Data: Calculate Analyte/IS Peak Area Ratios Analysis->Data_Processing Quantification Quantify Oxolinic Acid using the Calibration Curve Data_Processing->Quantification End End Quantification->End

Caption: Generalized workflow for using this compound as an internal standard.

Safe Handling Workflow

A logical workflow for the safe handling of this compound powder is crucial to minimize exposure and ensure laboratory safety.

Safe_Handling_Workflow Start Start: Planning Review_SDS Review Safety Data Sheet (SDS) Start->Review_SDS Don_PPE Don Appropriate Personal Protective Equipment (PPE) Review_SDS->Don_PPE Work_Area Prepare Work Area in a Chemical Fume Hood Don_PPE->Work_Area Weighing Carefully Weigh the Required Amount of Powder Work_Area->Weighing Dissolution Dissolve in an Appropriate Solvent within the Hood Weighing->Dissolution Cleanup Clean Work Area and Decontaminate Equipment Dissolution->Cleanup Doff_PPE Remove PPE Correctly Cleanup->Doff_PPE Waste_Disposal Dispose of Waste and Contaminated PPE Properly Doff_PPE->Waste_Disposal Wash_Hands Wash Hands Thoroughly Waste_Disposal->Wash_Hands End End Wash_Hands->End

Caption: Safe handling workflow for this compound powder.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical substance.

References

The Unseen Guardian: A Technical Guide to Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible quantification is paramount. This in-depth technical guide delves into the fundamental principles of using internal standards, an indispensable tool for mitigating analytical variability and ensuring the integrity of quantitative data.

At its core, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, at the beginning of the analytical workflow.[1] Its purpose is to act as a reliable reference, mirroring the analytical behavior of the target analyte and thereby compensating for variations that can occur during sample preparation, injection, and analysis.[2][3] By normalizing the analyte's response to that of the internal standard, researchers can significantly enhance the accuracy and precision of their results.[4]

The "Why": Correcting for Inevitable Variability

The LC-MS analytical process, from sample extraction to final detection, is susceptible to a variety of factors that can introduce variability and compromise the accuracy of quantitative results. Internal standards are employed to counteract these challenges:

  • Sample Preparation Losses: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can lead to incomplete recovery of the analyte. An ideal internal standard, added before these steps, will experience similar losses, allowing for accurate correction of the final analyte concentration.[5]

  • Injection Volume Variations: Minor inconsistencies in the volume of sample injected into the LC-MS system can lead to proportional changes in the analyte signal. The internal standard experiences the same variation, and the ratio of analyte to internal standard response remains constant.[6]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. An internal standard that is chromatographically and physicochemically similar to the analyte will be similarly affected by the matrix, allowing for effective normalization.[7]

  • Instrumental Drift: Fluctuations in the performance of the LC-MS system over time can cause changes in signal intensity. The internal standard response will drift in a similar manner to the analyte, ensuring the reliability of the calculated concentrations.[3]

The "What": Types of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. The two primary types of internal standards used in LC-MS are stable isotope-labeled internal standards and structural analogs.

Stable Isotope-Labeled Internal Standards (SIL-ISs)

Considered the "gold standard" in LC-MS, SIL-ISs are compounds that are chemically identical to the analyte but have one or more atoms replaced with a stable heavy isotope (e.g., ²H (D), ¹³C, ¹⁵N).[8]

  • Advantages: Because they share the same physicochemical properties as the analyte, SIL-ISs co-elute and exhibit nearly identical extraction recovery and ionization efficiency. This makes them exceptionally effective at correcting for matrix effects and other sources of variability.[7]

  • Disadvantages: SIL-ISs can be expensive and are not always commercially available. There is also a potential for isotopic cross-talk if the mass difference between the analyte and the SIL-IS is not sufficient.[8]

Structural Analogs

These are compounds that are chemically similar to the analyte but not isotopically labeled. They should ideally share the same functional groups and have similar chromatographic and mass spectrometric behavior.[2]

  • Advantages: Structural analogs are often more readily available and less expensive than SIL-ISs.

  • Disadvantages: They may not perfectly mimic the analyte's behavior, particularly in terms of ionization efficiency in the presence of complex matrices. This can lead to less effective correction for matrix effects compared to SIL-ISs.

Data Presentation: The Impact of Internal Standards on Analytical Performance

The use of an internal standard significantly improves the precision and accuracy of LC-MS quantification. The following tables summarize quantitative data from published studies, demonstrating the benefits of employing an internal standard.

AnalyteInternal Standard TypeMatrixPrecision (%CV) without ISPrecision (%CV) with ISAccuracy (%Bias) without ISAccuracy (%Bias) with ISReference
Kahalalide FAnalog vs. SIL-ISPlasma8.6 (Analog)7.6 (SIL-IS)-3.2 (Analog)+0.3 (SIL-IS)[7]
1-HydroxypyreneSIL-ISUrineNot Reported<15Not Reported>85%[9]
MeloxicamStructural AnalogHuman Plasma11.3 - 12.4Not Reported-3.8 - 2.3Not Reported[4]

Table 1: Comparison of Precision and Accuracy with Different Internal Standard Strategies.

AnalyteInternal StandardLLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
TT-478D5-TT-478 (SIL-IS)75< 1296 - 107[10]
DarunavirVerapamil (Analog)Not ReportedNot ReportedNot Reported[11]
AmikacinNot Specified0.2 µg/mL<15Within ±15%[12]

Table 2: Performance Characteristics of Validated LC-MS/MS Methods Utilizing Internal Standards.

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for key experiments related to the use of internal standards in LC-MS.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol outlines the steps for preparing calibration standards and quality control (QC) samples for the quantification of a hypothetical drug, "Analyte X," in human plasma using its stable isotope-labeled internal standard, "Analyte X-d4."

Materials:

  • Analyte X reference standard

  • Analyte X-d4 (Internal Standard) reference standard

  • Human plasma (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Calibrated pipettes and appropriate tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Analyte X in methanol.

    • Prepare a 1 mg/mL stock solution of Analyte X-d4 in methanol.

  • Working Standard Solution Preparation:

    • From the Analyte X stock solution, prepare a series of working standard solutions in methanol to cover the desired calibration range (e.g., 1, 10, 100, 1000 ng/mL).

  • Internal Standard Spiking Solution Preparation:

    • Prepare a working solution of Analyte X-d4 in methanol at a concentration that will yield a consistent and appropriate response in the LC-MS system (e.g., 100 ng/mL).

  • Preparation of Calibration Standards:

    • For each calibration level, pipette a small volume (e.g., 10 µL) of the corresponding Analyte X working standard solution into a clean tube.

    • Add a larger volume of drug-free human plasma (e.g., 190 µL) to each tube.

    • Vortex mix thoroughly.

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using a separate weighing of the Analyte X reference standard.

    • Follow the same procedure as for the calibration standards (Step 4).

  • Sample Preparation (Protein Precipitation):

    • To each calibration standard, QC sample, and unknown sample (200 µL), add a fixed volume (e.g., 20 µL) of the Analyte X-d4 internal standard spiking solution.

    • Vortex mix.

    • Add a protein precipitation agent (e.g., 600 µL of acetonitrile).

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS analysis.

Protocol 2: LC-MS/MS Method for the Quantification of an Antiviral Drug in Human Plasma

This protocol is adapted from a validated method for the determination of Darunavir in human plasma.[11]

LC-MS/MS System:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Agilent, Zorbax, XDB C18 (2.1 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 2 mM Ammonium Formate with 0.1% formic acid in water (70:30 v/v)

  • Flow Rate: 0.120 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Darunavir: [Precursor ion] -> [Product ion]

    • Verapamil (Internal Standard): [Precursor ion] -> [Product ion]

    • (Note: Specific m/z values would be determined during method development)

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 50 µL of the Verapamil internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject the supernatant into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the use of internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Sample (Calibrator, QC, Unknown) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Experimental workflow for LC-MS analysis with an internal standard.

signaling_pathway Analyte Analyte Response Ratio Analyte/IS Response Ratio Analyte->Ratio IS Internal Standard Response IS->Ratio Concentration Analyte Concentration Ratio->Concentration correlates with Variability Analytical Variability (Matrix Effects, Injection Volume, etc.) Variability->Analyte affects Variability->IS affects

Caption: Principle of ratio-based quantification using an internal standard.

logical_relationship Start Select Internal Standard SIL_Available Stable Isotope-Labeled IS Available? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Select_Analog Select Structural Analog SIL_Available->Select_Analog No Validate Validate Performance (Accuracy, Precision, Matrix Effects) Use_SIL->Validate Select_Analog->Validate

Caption: Decision tree for selecting an appropriate internal standard.

References

Methodological & Application

Application Note: Determination of Oxolinic Acid in Fish Tissue using High-Performance Liquid Chromatography with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid is a synthetic quinolone antibacterial agent frequently used in aquaculture to treat infectious diseases in fish.[1][2] Its use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in fish tissue, ensuring food safety and compliance with regulatory limits. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the quantification of oxolinic acid in various fish tissues. The described protocol is based on established methodologies and provides a comprehensive workflow from sample preparation to data analysis.[1][3][4][5]

Principle

This method involves the extraction of oxolinic acid from homogenized fish tissue using an organic solvent, followed by a clean-up step to remove interfering substances. The purified extract is then analyzed by reversed-phase HPLC with fluorescence detection, which offers high sensitivity and selectivity for quinolone compounds.[1][3][5]

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl acetate (Analytical grade), Hexane (Analytical grade)[1]

  • Reagents: Oxolinic acid standard, Nalidixic acid (internal standard), Oxalic acid, Sodium sulfate (anhydrous), Formic acid, Ammonium acetate[1][4][6]

  • Solutions:

    • 0.01 M Oxalic acid solution (pH 3.0)[1][5]

    • Mobile Phase: A mixture of acetonitrile and 0.025 M oxalic acid solution (pH 3.2) (e.g., 32:68, v/v), filtered and degassed.[1]

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector

    • Reversed-phase C18 or RP-8 column (e.g., 5 µm particle size)[1][7]

    • Homogenizer (e.g., Stomacher)[1]

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

    • Solid-Phase Extraction (SPE) cartridges (optional, for enhanced cleanup)[4]

    • Analytical balance

    • pH meter

Experimental Protocols

Standard Solution Preparation
  • Oxolinic Acid Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxolinic acid standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol with a small amount of 0.1 M NaOH to aid dissolution).[8]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Nalidixic acid in the same manner as the oxolinic acid stock solution.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper end of the expected sample concentration range.

Sample Preparation
  • Homogenization: Weigh 2-5 g of fish muscle tissue and homogenize it with anhydrous sodium sulfate to remove water.[5]

  • Extraction:

    • Add 20 mL of ethyl acetate to the homogenized tissue.[1][5]

    • Mix vigorously using a vortex mixer for 1 minute and then homogenize for an additional 1-2 minutes.[1]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.[6]

    • Collect the supernatant (ethyl acetate layer).

    • Repeat the extraction process on the pellet with another 20 mL of ethyl acetate and combine the supernatants.[5]

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Liquid-Liquid Partitioning (Clean-up):

    • Dissolve the residue in 5 mL of hexane.[1]

    • Add 5 mL of 0.01 M oxalic acid (pH 3.0) and vortex for 1 minute to extract the oxolinic acid into the aqueous phase.[1][5]

    • Centrifuge at 2000 rpm for 5 minutes.[1]

    • Carefully collect the lower aqueous layer for HPLC analysis.[1]

HPLC Analysis
  • Column: Reversed-phase C18 or RP-8 column (e.g., 125 mm x 4 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and 0.025 M oxalic acid solution (pH 3.2) (e.g., 32:68, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20-100 µL[1]

  • Fluorescence Detector Wavelengths: Excitation at 327 nm and Emission at 369 nm.[1][5]

  • Run Time: Approximately 15-20 minutes, or until both the internal standard and oxolinic acid have eluted.

Data Presentation

The following table summarizes the quantitative performance data for the determination of oxolinic acid in fish tissue from various studies.

ParameterValueFish SpeciesAnalytical MethodReference
Limit of Detection (LOD) 2.5 µg/kgTilapiaLC-UV[6]
0.20 µg/g (faeces), 0.02 µg/mL (urine)TurbotHPLC-Fluorescence[7]
Limit of Quantification (LOQ) 2 µg/kgNot specifiedHPLC-Fluorescence[3]
5 µg/kgTilapiaLC-UV[6]
0.01 µg/gRainbow TroutHPLC[4]
0.05 ppmVariousHPLC[7]
Recovery 71-83%SalmonHPLC-Fluorescence[5]
87.7% (muscle), 83.6% (liver)Rainbow TroutHPLC[4]
77.1-95.5%VariousHPLC[7]
Linearity Range 10-200 ppb and 100-2000 ppbSalmonHPLC-Fluorescence[5]
2.5-1000 µg/kgTilapiaLC-UV[6]
Precision (CV%) 4-10.3%SalmonHPLC-Fluorescence[5]
< 23%TilapiaLC-UV[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Fish Tissue Sample homogenize Homogenization (with Na2SO4) sample->homogenize extraction Solvent Extraction (Ethyl Acetate) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporation Evaporation to Dryness collect_supernatant->evaporation cleanup Liquid-Liquid Partitioning (Hexane/Oxalic Acid) evaporation->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 collect_aqueous Collect Aqueous Layer centrifuge2->collect_aqueous hplc HPLC-Fluorescence Analysis collect_aqueous->hplc data Data Acquisition & Processing hplc->data quantification Quantification data->quantification

Caption: Experimental workflow for the analysis of Oxolinic Acid in fish tissue.

method_validation cluster_validation Method Validation Parameters cluster_relationship Logical Relationship specificity Specificity/ Selectivity linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy (Recovery) precision Precision (Repeatability & Reproducibility) robustness Robustness method Analytical Method method->specificity method->linearity method->lod_loq method->accuracy method->precision method->robustness

Caption: Key parameters for the validation of the analytical method.

References

Application Notes and Protocols for Oxolinic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of oxolinic acid from plasma samples. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Oxolinic Acid Analysis

Oxolinic acid is a synthetic quinolone antibacterial agent used in veterinary medicine. Accurate quantification of oxolinic acid in plasma is crucial for pharmacokinetic, toxicokinetic, and residue monitoring studies. Effective sample preparation is a critical step to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method. The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and the analytical instrumentation available.

Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation method is pivotal for the successful bioanalysis of oxolinic acid in plasma. Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are the most commonly employed techniques. Each method offers distinct advantages and disadvantages in terms of recovery, cleanliness of the extract, and susceptibility to matrix effects.

Table 1: Quantitative Comparison of Sample Preparation Techniques for Oxolinic Acid in Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery >80%70-90% (Analyte dependent)82-92%[1][2]
Matrix Effect High (Ion suppression common)Moderate to HighLow to Moderate
Limit of Quantification (LOQ) 5 µg/kgAnalyte and method dependent0.2 µg/mL[1]
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Solvent Consumption ModerateHighLow to Moderate

Note: The values presented are compiled from various studies and may vary depending on the specific protocol and analytical conditions.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent. While this method is fast and cost-effective, the resulting supernatant may still contain a significant amount of endogenous interferences, potentially leading to matrix effects in LC-MS/MS analysis.

Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Addition of Precipitant: Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.

PPT_Workflow plasma Plasma Sample (100 µL) acetonitrile Add Ice-Cold Acetonitrile (300 µL) plasma->acetonitrile 1 vortex Vortex (1 min) acetonitrile->vortex 2 centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 analysis LC-MS/MS Analysis supernatant->analysis 5 LLE_Workflow plasma Plasma Sample (200 µL) solvent Add Ethyl Acetate (1 mL) plasma->solvent 1 mix Vortex/Shake solvent->mix 2 centrifuge Centrifuge (3,000 x g, 5 min) mix->centrifuge 3 collect Collect Organic Layer centrifuge->collect 4 evaporate Evaporate to Dryness collect->evaporate 5 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 6 analysis LC-MS/MS Analysis reconstitute->analysis 7 SPE_Workflow condition Condition C18 Cartridge (Methanol, Water) load Load Plasma Sample condition->load 1 wash Wash (5% Methanol) load->wash 2 elute Elute (Methanol) wash->elute 3 evaporate Evaporate to Dryness elute->evaporate 4 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 5 analysis LC-MS/MS Analysis reconstitute->analysis 6

References

Application Note: High-Throughput Analysis of Oxolinic Acid-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Oxolinic Acid-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated analog of Oxolinic Acid, a quinolone antibiotic. Due to its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of Oxolinic Acid in various matrices.[1][2][3] This document outlines the necessary mass spectrometry parameters, a comprehensive experimental protocol, and a visual representation of the analytical workflow. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Oxolinic Acid is a synthetic quinolone antibacterial agent used in veterinary medicine.[4] Monitoring its residue levels in food products and environmental samples is crucial for regulatory compliance and public safety. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for achieving high accuracy and precision in quantitative LC-MS/MS analysis by compensating for matrix effects and variations during sample preparation and instrument analysis.[5][6][7] This application note details a robust and sensitive LC-MS/MS method for the detection and quantification of this compound, which is essential for its use as an internal standard in studies analyzing Oxolinic Acid.

Mass Spectrometry Parameters

The successful quantification of this compound using tandem mass spectrometry requires the optimization of Multiple Reaction Monitoring (MRM) parameters. These parameters include the precursor ion, product ions, collision energy, and cone voltage (or fragmentor voltage). The following table summarizes the optimized MRM parameters for both Oxolinic Acid and its deuterated internal standard, this compound. These parameters are essential for setting up the mass spectrometer to ensure selective and sensitive detection.

Table 1: Mass Spectrometry Parameters for Oxolinic Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Cone Voltage (V)
Oxolinic Acid262.1218.125244.11530
This compound 267.1 223.1 25 249.1 15 30

Note: The specific collision energies and cone voltage may require minor optimization based on the specific mass spectrometer instrumentation used.

Experimental Protocol

This section provides a detailed protocol for the analysis of this compound, intended to be used as an internal standard alongside the analysis of Oxolinic Acid.

Materials and Reagents
  • Oxolinic Acid and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Oxolinic Acid and this compound into separate 10 mL volumetric flasks. Dissolve the compounds in methanol and bring to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions of Oxolinic Acid at concentrations ranging from 1 ng/mL to 1000 ng/mL by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation

The following is a general sample preparation protocol that can be adapted for various matrices (e.g., plasma, tissue, environmental samples).

  • To 100 µL of the sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: As listed in Table 1.

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

Workflow and Data Analysis

The overall workflow for the quantitative analysis of Oxolinic Acid using this compound as an internal standard is depicted in the following diagram.

workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction & Cleanup cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction Standards Prepare Calibration Standards LC LC Separation Standards->LC Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Report Quantification->Result

References

Application Note: High-Throughput Analysis of Oxolinic Acid Residues in Food Products Using Oxolinic Acid-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxolinic acid is a synthetic quinolone antibiotic used in veterinary medicine to treat bacterial infections in food-producing animals, particularly in aquaculture.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for oxolinic acid in various food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Oxolinic Acid-d5, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note provides a detailed protocol for the determination of oxolinic acid residues in fish tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Analytical Method Performance

The described method is validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating its suitability for official control purposes.[3][4]

Table 1: Method Performance Characteristics for Oxolinic Acid Analysis

ParameterPerformance
Limit of Detection (LOD) 0.004 - 2.5 µg/kg
Limit of Quantification (LOQ) 0.01 - 5 µg/kg
Linearity (r²) > 0.995
Recovery 89.5 - 105.0%
Precision (RSD) < 8.3%

Data compiled from studies on the analysis of oxolinic acid in various meat and fish matrices.[3][5]

Table 2: LC-MS/MS Parameters for Oxolinic Acid and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Oxolinic Acid 262.1218.1244.120
This compound 267.1223.1249.120

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Experimental Protocols

This section details the step-by-step procedure for the analysis of oxolinic acid in fish tissue.

1. Materials and Reagents

  • Oxolinic Acid analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, analytical grade

  • Hexane, HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Oxolinic Acid Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxolinic acid standard and dissolve in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to concentrations ranging from 1 to 100 ng/mL. Fortify each working standard with the internal standard solution to a final concentration of 50 ng/mL.

3. Sample Preparation

  • Homogenization: Homogenize a representative portion of the fish tissue sample.

  • Weighing and Spiking: Weigh 2 g (± 0.1 g) of the homogenized tissue into a 50 mL polypropylene centrifuge tube. Add a specific volume of the this compound internal standard working solution to achieve a final concentration of 50 ng/g.

  • Extraction:

    • Add 10 mL of acetonitrile with 0.5% formic acid to the sample tube.[4]

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Defatting:

    • Transfer the supernatant to a new 15 mL centrifuge tube.

    • Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.[5]

    • Discard the upper hexane layer.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the extracted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water:methanol (95:5, v/v).

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • MS/MS Detection: Electrospray ionization in positive mode (ESI+), with Multiple Reaction Monitoring (MRM) of the transitions listed in Table 2.

Visualization of Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Fish Tissue Sample (2g) spike Spike with this compound sample->spike extract Extraction with Acetonitrile spike->extract defat Defatting with Hexane extract->defat spe SPE Clean-up defat->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: Experimental workflow for Oxolinic Acid residue analysis.

internal_standard_logic cluster_quantification Quantitative Analysis Principle cluster_process Analytical Process analyte Oxolinic Acid (Unknown Amount) extraction Extraction & Clean-up analyte->extraction is This compound (Known Amount Added) is->extraction lcms LC-MS/MS Measurement extraction->lcms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) lcms->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration result Determine Analyte Concentration calibration->result

Caption: Logic of internal standard use for accurate quantification.

References

Application Note: Quantitative Analysis of Oxolinic Acid using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the establishment of a robust and accurate calibration curve for the quantification of Oxolinic Acid in biological matrices. The method employs a deuterated internal standard (Oxolinic Acid-d5) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations in sample preparation and instrument response. Detailed experimental procedures, instrument parameters, and data presentation are provided to guide researchers, scientists, and drug development professionals in the implementation of this analytical method.

Introduction

Oxolinic Acid is a synthetic quinolone antibiotic used in veterinary medicine, particularly in aquaculture, to treat bacterial infections.[1] Monitoring its residue levels in food products is crucial for ensuring consumer safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drug residues.[2] The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[3][4] This application note describes a validated method for creating a calibration curve for Oxolinic Acid, which can be applied to the routine analysis of various sample matrices.

Experimental Protocols

Materials and Reagents
  • Oxolinic Acid analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, deuterated at the ethyl group)[1]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate (≥99%)

  • Control matrix (e.g., blank fish tissue, plasma)

Preparation of Standard Solutions

2.2.1. Primary Stock Solutions (1 mg/mL)

  • Oxolinic Acid Stock (S1): Accurately weigh 10 mg of Oxolinic Acid standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock (IS1): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

2.2.2. Intermediate Working Solutions

  • Oxolinic Acid Working Stock (S2 - 10 µg/mL): Dilute 100 µL of S1 to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (IS2 - 1 µg/mL): Dilute 100 µL of IS1 to 100 mL with 50:50 (v/v) acetonitrile:water.

2.2.3. Calibration Curve Standards and Quality Control Samples

Prepare the calibration standards by serial dilution of the Oxolinic Acid working stock (S2) in a clean diluent (e.g., 50:50 acetonitrile:water or extracted blank matrix) to achieve the desired concentration range. A fixed amount of the Internal Standard Working Solution (IS2) is added to each calibration standard and quality control (QC) sample.

Table 1: Preparation of Calibration Standards

Calibration LevelConcentration (ng/mL)Volume of S2 (µL)Volume of IS2 (µL)Final Volume (µL)
CAL 1110501000
CAL 2550501000
CAL 310100501000
CAL 45050 (from 1µg/mL S3)501000
CAL 5100100 (from 1µg/mL S3)501000
CAL 6250250 (from 1µg/mL S3)501000
CAL 7500500 (from 1µg/mL S3)501000

Note: A sub-stock (S3 - 1 µg/mL) may be prepared from S2 for ease of pipetting for higher concentrations.

2.2.4. Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in the same manner as the calibration standards, using a separate weighing of the Oxolinic Acid standard if possible.

Sample Preparation (Example for Fish Tissue)
  • Homogenize 1 g of the tissue sample.

  • Add 50 µL of the Internal Standard Working Solution (IS2).

  • Add 5 mL of acetonitrile containing 1% formic acid.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters

2.4.1. Liquid Chromatography (LC) Conditions

ParameterValue
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

2.4.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: MRM Transitions for Oxolinic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Oxolinic Acid 262.1218.1 (Quantifier)1003020
262.1244.1 (Qualifier)1003015
This compound 267.1223.1 (Quantifier)1003020
267.1249.1 (Qualifier)1003015

Note: MRM transitions for this compound are predicted based on the fragmentation of the non-labeled compound and should be confirmed experimentally if possible.

Data Presentation and Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Oxolinic Acid) to the peak area of the internal standard (this compound) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor of 1/x is typically used.

Table 3: Quantitative Performance Data

ParameterResult
Calibration Range1 - 500 ng/mL
Linearity (R²)> 0.99
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery85 - 110%

Data presented is typical and may vary depending on the matrix and instrumentation.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_prep Prepare Stock Solutions (Analyte & IS) working_prep Prepare Working Solutions stock_prep->working_prep sample_prep Sample Extraction (Spike with IS) cal_prep Prepare Calibration Standards (Spike with IS) working_prep->cal_prep qc_prep Prepare QC Samples (Spike with IS) working_prep->qc_prep lc_separation LC Separation (C18 Column) cal_prep->lc_separation qc_prep->lc_separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Experimental workflow for quantitative analysis.

Conclusion

The method described in this application note provides a reliable and robust protocol for establishing a calibration curve for the quantification of Oxolinic Acid using a deuterated internal standard and LC-MS/MS. The detailed procedures for the preparation of standards, sample extraction, and instrument parameters will enable researchers to implement this method for accurate and precise determination of Oxolinic Acid in various biological matrices, ensuring data of high quality for research, drug development, and regulatory purposes.

References

Application of Oxolinic Acid-d5 in Metabolic Stability Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter assessed during the early stages of drug discovery and development. In vitro metabolic stability assays, commonly employing liver microsomes, provide essential data for predicting the in vivo pharmacokinetic profile of a drug candidate. The accuracy and reliability of these assays heavily depend on the analytical methodology, particularly the use of appropriate internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Stable isotope-labeled internal standards, such as Oxolinic Acid-d5, are considered the gold standard for quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they effectively compensate for variations in sample processing, matrix effects, and instrument response, thereby enhancing the precision and accuracy of the results.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolic stability assays. It is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.

Principle of the Assay

The in vitro metabolic stability assay determines the rate at which a test compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), present in liver microsomes.[3][4][5] The assay involves incubating the test compound with liver microsomes and a cofactor, typically NADPH, to initiate the metabolic reactions.[3][5] Aliquots are taken at various time points, and the reactions are quenched. The concentration of the remaining parent compound is then quantified using LC-MS/MS. This compound is introduced as an internal standard during the sample processing to ensure accurate quantification. The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint).[4][5][6]

Experimental Workflow

The overall workflow for a typical metabolic stability assay using liver microsomes and this compound as an internal standard is depicted below.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock E Pre-incubate Microsomes and Test Compound A->E B Prepare Microsome Suspension B->E C Prepare NADPH Solution F Initiate Reaction with NADPH C->F D Prepare this compound (IS) Solution I Quench Reaction with Acetonitrile containing this compound (IS) D->I E->F G Incubate at 37°C F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) G->H H->I J Centrifuge to Precipitate Proteins I->J K Analyze Supernatant by LC-MS/MS J->K L Data Processing & Calculation K->L

Figure 1: Experimental workflow for the microsomal metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed for determining the metabolic stability of a test compound using human liver microsomes and this compound as the internal standard.

Materials and Reagents
  • Test Compound

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • 96-well plates

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Incubator with shaking capabilities (set to 37°C)

  • Centrifuge capable of handling 96-well plates

  • Multichannel pipettes and tips

  • Vortex mixer

Procedure
  • Preparation of Solutions:

    • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of the test compound in DMSO.

    • Working Solution of Test Compound (100 µM): Dilute the 10 mM stock solution with acetonitrile to a final concentration of 100 µM.

    • This compound Internal Standard (IS) Working Solution (200 ng/mL): Prepare a 200 ng/mL working solution of this compound in acetonitrile. This solution will also serve as the quenching solution.

    • Microsome Suspension (1 mg/mL): On the day of the experiment, thaw the human liver microsomes on ice and dilute to a final concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System: Prepare according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well for the test compound (final volume 200 µL):

      • 158 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 10 µL of 33 mM MgCl₂

      • 20 µL of the 1 mg/mL microsome suspension

      • 2 µL of the 100 µM test compound working solution (final concentration 1 µM)

    • Prepare negative control samples by replacing the NADPH regenerating system with buffer.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.

  • Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot from each incubation well.

    • Immediately quench the reaction by adding the 25 µL aliquot to a new 96-well plate containing 100 µL of the cold acetonitrile solution with 200 ng/mL this compound. The 0-minute time point sample should be collected immediately after the addition of the NADPH solution.

  • Sample Processing:

    • After the final time point, seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method. The specific parameters for the test compound and this compound will need to be optimized. A generic set of parameters is provided in the table below.

LC-MS/MS Parameters
ParameterValue
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte
MRM Transitions To be determined for the specific test compound and this compound

Data Analysis and Interpretation

  • Quantification: The concentration of the test compound at each time point is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve.

  • Metabolic Stability Calculation:

    • Plot the natural logarithm (ln) of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

    • The intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

The relationship between these parameters is illustrated in the following diagram:

DataAnalysis A LC-MS/MS Data (Peak Area Ratios) B Calculate % Compound Remaining A->B C Plot ln(% Remaining) vs. Time B->C D Determine Slope (k) C->D E Calculate Half-Life (t½) t½ = 0.693 / k D->E F Calculate Intrinsic Clearance (Clint) D->F

Figure 2: Data analysis workflow for metabolic stability assays.

Representative Data

The following tables present representative data from a metabolic stability assay for a hypothetical test compound, "Compound X," using this compound as the internal standard.

Table 1: In Vitro Metabolic Stability of Compound X in Human Liver Microsomes

Time (min)% Compound X Remaining
0100.0
585.2
1560.1
3035.8
6012.5

Table 2: Calculated Metabolic Stability Parameters for Compound X

ParameterValue
Elimination Rate Constant (k) 0.035 min⁻¹
In Vitro Half-life (t½) 19.8 min
Intrinsic Clearance (Clint) 35.0 µL/min/mg protein

Conclusion

The use of this compound as an internal standard in metabolic stability assays provides a robust and reliable method for the in vitro assessment of a compound's susceptibility to metabolism. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for researchers in the field of drug metabolism. Accurate determination of metabolic stability is crucial for the selection and optimization of drug candidates with favorable pharmacokinetic properties, ultimately contributing to the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Analysis of Oxolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition to improve the peak shape of Oxolinic Acid during HPLC analysis.

Troubleshooting Guide: Improving Oxolinic Acid Peak Shape

Poor peak shape, particularly tailing, is a common issue in the HPLC analysis of acidic compounds like Oxolinic Acid. This guide provides a systematic approach to troubleshoot and resolve these issues by optimizing the mobile phase.

Problem: My Oxolinic Acid peak is tailing.

Peak tailing for acidic compounds like Oxolinic Acid is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.[1][2]

Solution Workflow:

G cluster_0 Troubleshooting Workflow for Oxolinic Acid Peak Tailing start Start: Tailing Peak Observed check_ph 1. Verify and Adjust Mobile Phase pH start->check_ph check_buffer 2. Evaluate Buffer Composition and Concentration check_ph->check_buffer If tailing persists end End: Symmetrical Peak Achieved check_ph->end If issue is resolved check_organic 3. Optimize Organic Modifier check_buffer->check_organic If tailing persists check_buffer->end If issue is resolved check_column 4. Assess Column Health check_organic->check_column If tailing persists check_organic->end If issue is resolved check_column->end If issue is resolved

Caption: A stepwise workflow for troubleshooting peak tailing of Oxolinic Acid.

Step 1: Verify and Adjust Mobile Phase pH

The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds.[3][4] For acidic compounds like Oxolinic Acid, working at a pH well below its pKa will suppress the ionization of the carboxyl group, leading to better peak shape and retention in reversed-phase chromatography.

  • Action: Ensure your mobile phase is buffered at a pH of approximately 2.5-3.5. Oxolinic acid has a pKa around 6.8, and maintaining a pH at least 2 units below this will keep it in its neutral, less polar form.[5] This minimizes undesirable secondary interactions with the silica-based stationary phase.

  • Common Buffers: Phosphoric acid or oxalic acid are frequently used to control the pH in this range.[6][7]

G cluster_1 Effect of pH on Oxolinic Acid Ionization ph_below_pka Mobile Phase pH < pKa (e.g., pH 3) neutral_form Oxolinic Acid is Primarily in Neutral Form (R-COOH) ph_below_pka->neutral_form Suppresses Ionization good_peak Result: Symmetrical Peak Shape neutral_form->good_peak Reduced Secondary Interactions ph_above_pka Mobile Phase pH > pKa (e.g., pH 7) ionized_form Oxolinic Acid is Primarily in Ionized Form (R-COO-) ph_above_pka->ionized_form Promotes Ionization tailing_peak Result: Peak Tailing ionized_form->tailing_peak Increased Secondary Interactions

Caption: The relationship between mobile phase pH, Oxolinic Acid's pKa, and its resulting ionization state and peak shape.

Step 2: Evaluate Buffer Composition and Concentration

The choice and concentration of the buffer can also impact peak shape.

  • Action: If pH adjustment alone is insufficient, consider the buffer type and concentration. A buffer concentration of 10-25 mM is typically a good starting point.[8]

  • Buffer Selection: Oxalic acid has been successfully used in mobile phases for Oxolinic Acid analysis and can help to reduce peak tailing.[6][9] Phosphoric acid is another common choice.[7]

Step 3: Optimize Organic Modifier

The type and proportion of the organic solvent in the mobile phase affect retention and can influence peak shape.

  • Action: Acetonitrile is a common choice for the analysis of Oxolinic Acid and is often preferred over methanol due to its lower viscosity and different selectivity.[10] Experiment with small changes in the organic modifier percentage to see the effect on peak shape and retention time.

Step 4: Assess Column Health

A degraded or contaminated column can lead to poor peak shapes.

  • Action: If mobile phase optimization does not resolve the issue, consider the column. Ensure you are using a high-purity, end-capped C18 column. If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column or replacing it with a new one.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Oxolinic Acid analysis?

A good starting point for developing a method for Oxolinic Acid on a C18 column would be a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphoric acid or oxalic acid) with the pH adjusted to around 3.0.[6][7] The exact ratio of organic to aqueous phase will depend on the specific column and desired retention time.

Q2: Why is my Oxolinic Acid peak still tailing after lowering the mobile phase pH?

If peak tailing persists at a low pH, consider the following:

  • Buffer Concentration: The buffer concentration may be too low to effectively control the pH at the surface of the stationary phase. Try increasing the buffer concentration.

  • Secondary Silanol Interactions: Even at low pH, some free silanol groups on the silica backbone of the stationary phase can interact with the analyte. Using a well-end-capped column can minimize these interactions.[1]

  • Column Contamination: The column may be contaminated with basic compounds from previous injections, which can cause peak tailing for acidic analytes.

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an organic modifier. However, acetonitrile and methanol have different selectivities and viscosities.[10] Acetonitrile generally provides sharper peaks and lower backpressure. If you are using methanol and experiencing peak shape issues, switching to acetonitrile may be beneficial.

Experimental Protocols

General HPLC Method for Oxolinic Acid Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer.

  • Aqueous Buffer Options:

    • 0.025 M Oxalic Acid, pH adjusted to 3.2[9]

    • 0.01 M Phosphoric Acid[6]

    • 0.02 M Phosphate Buffered Saline (PBS), pH 3.0[8]

  • Gradient/Isocratic: Both gradient and isocratic elution can be used. For method development, a gradient elution can help to determine the optimal mobile phase composition.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 330-335 nm or fluorescence detection (Excitation: 335 nm, Emission: 378 nm).[8][12]

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.

Data Presentation

Table 1: Mobile Phase Compositions from Published HPLC Methods for Oxolinic Acid

Aqueous ComponentOrganic Modifier(s)pHDetectionReference
0.025 M Oxalic AcidAcetonitrile, Methanol, Tetrahydrofuran3.2Fluorimetric[9]
0.01 M Aqueous Oxalic AcidAcetonitrile, Methanol3.0UV (335 nm)[6]
0.001 M Aqueous Orthophosphoric AcidAcetonitrileNot SpecifiedFluorescence[7]
0.02 M PBSAcetonitrile3.0Fluorescence[8]

Table 2: Troubleshooting Summary for Oxolinic Acid Peak Tailing

Potential CauseRecommended ActionKey Parameter to Adjust
Ionization of Oxolinic AcidLower the mobile phase pHpH
Secondary Silanol InteractionsUse an end-capped column, lower pHColumn Chemistry, pH
Inadequate BufferingIncrease buffer concentrationBuffer Concentration
Column ContaminationFlush or replace the columnColumn Health
Inappropriate Organic ModifierSwitch from methanol to acetonitrileOrganic Modifier Type

References

Stability of Oxolinic Acid-d5 in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Oxolinic Acid-d5

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvents and under different storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid (neat) this compound should be stored in a well-sealed container, protected from light, at a refrigerated temperature of 2°C to 8°C for long-term stability.

Q2: How should I prepare stock solutions of this compound?

A2: Due to its limited solubility in aqueous solutions, it is recommended to prepare stock solutions of this compound in organic solvents. Dimethyl sulfoxide (DMSO), methanol, or acetonitrile are suitable options. For dissolution, it may be necessary to sonicate the mixture. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: What is the stability of this compound in different solvents?

A3: Direct, long-term stability studies on this compound in various organic solvents are not extensively available in published literature. However, based on data for the parent compound, oxolinic acid, and other quinolone antibiotics, the following stability guidelines are recommended. For precise quantitative applications, it is advisable to prepare fresh solutions or perform periodic stability checks.

Data Presentation: Estimated Stability of this compound Solutions (1 mg/mL)

SolventTemperatureDurationEstimated RecoveryRecommendations
Methanol -20°C1 month>95%Recommended for short to mid-term storage. Protect from light.
3 months>90%
4°C1 week>95%Suitable for working solutions. Protect from light.
1 month<90%Not recommended for long-term storage.
Room Temp.24 hours>98%For immediate use only.
1 week<90%Significant degradation expected.
Acetonitrile -20°C1 month>95%Recommended for short to mid-term storage. Protect from light. A commercially available solution of oxolinic acid in acetonitrile recommends storage at or below -10°C[1].
3 months>90%
4°C1 week>95%Suitable for working solutions. Protect from light.
1 month<90%Not recommended for long-term storage.
Room Temp.24 hours>98%For immediate use only.
1 week<90%Significant degradation expected.
DMSO -20°C1 month>98%Recommended for long-term storage. Protect from light and moisture.
6 months>95%
4°C1 month>95%Suitable for working solutions. Protect from light and moisture.
Room Temp.1 week>95%Generally stable for short periods.
1 month<95%Gradual degradation may occur.
Aqueous Buffer 4°C24 hours<90%Not recommended. Oxolinic acid is known to be unstable in aqueous solutions[2].

Disclaimer: The data presented in this table is an estimation based on the stability of the non-deuterated parent compound, oxolinic acid, and general stability data for other quinolone antibiotics. It is strongly recommended to perform your own stability studies for critical applications.

Q4: Is this compound sensitive to light?

A4: Yes. The parent compound, oxolinic acid, is known to be susceptible to photodegradation, especially in solution[3][4][5][6]. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. All handling should be done under subdued light conditions.

Q5: Can I store this compound solutions in aqueous buffers?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. The parent compound, oxolinic acid, shows limited stability in aqueous media, with recommendations against storing aqueous solutions for more than one day[2]. If aqueous buffers are necessary for your experiment, prepare the solution fresh and use it immediately.

Q6: What are the potential degradation pathways for this compound?

A6: Based on studies of oxolinic acid, the primary degradation pathways are likely hydrolysis and photodegradation. Hydrolysis can occur in the presence of water, while photodegradation is induced by exposure to light, particularly UV radiation. Forced degradation studies on the parent compound suggest that it is susceptible to acidic, alkaline, and oxidative conditions[7][8][9][10].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of the stock or working solution.1. Prepare fresh stock and working solutions from solid material. 2. Ensure solutions are stored at the recommended temperature and protected from light. 3. Verify the purity of the solvent; use anhydrous grade where possible. 4. Perform a quick stability check by comparing a freshly prepared standard to the stored one.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. This indicates sample degradation. Prepare fresh solutions. 2. To confirm, perform a forced degradation study (see experimental protocols below) to identify the retention times of potential degradants. 3. Ensure proper storage conditions are maintained.
Low signal intensity or loss of compound Adsorption to the container surface or significant degradation.1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Ensure complete dissolution of the solid material when preparing solutions. 3. Prepare fresh solutions and verify the concentration.
Precipitation observed in the solution upon storage, especially at low temperatures Poor solubility of this compound at lower temperatures.1. Allow the solution to warm to room temperature and sonicate to redissolve the compound before use. 2. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent with better solubilizing properties at low temperatures (e.g., DMSO).

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution in DMSO.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap

  • Sonicator

Procedure:

  • Accurately weigh approximately 10 mg of this compound solid and record the exact weight.

  • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

  • Add approximately 8 mL of anhydrous DMSO to the flask.

  • Sonicate the mixture for 10-15 minutes, or until all the solid has completely dissolved.

  • Allow the solution to return to room temperature.

  • Add anhydrous DMSO to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial for storage.

  • Store the stock solution at -20°C, protected from light.

Protocol for a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient: A starting condition of 90% A and 10% B, ramping to 10% A and 90% B over 15 minutes, followed by a hold and re-equilibration. (This gradient should be optimized to ensure separation of the main peak from any degradation products).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV at 260 nm and 335 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a sample of this compound in the desired solvent at a known concentration (e.g., 10 µg/mL).

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the main peak of this compound and any additional peaks that may correspond to impurities or degradation products.

  • To assess stability, analyze the sample at various time points under the desired storage conditions and compare the peak area of the main peak to the initial time point. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions (in desired solvents) prep_stock->prep_work store_neg20 -20°C (Protected from Light) prep_work->store_neg20 Aliquot 1 store_4 4°C (Protected from Light) prep_work->store_4 Aliquot 2 store_rt Room Temperature (Light/Dark) prep_work->store_rt Aliquot 3 hplc_t0 T=0 Analysis (HPLC-UV/LC-MS) prep_work->hplc_t0 hplc_tx Time Point Analysis (e.g., T=1, 7, 30 days) store_neg20->hplc_tx store_4->hplc_tx store_rt->hplc_tx hplc_t0->hplc_tx data_analysis Data Analysis (% Recovery vs. T=0) hplc_tx->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

Logical Flow for Troubleshooting Inconsistent Analytical Results

G cluster_fresh Fresh Solution Issues cluster_stored Stored Solution Issues start Inconsistent Analytical Results check_solution Is the solution freshly prepared? start->check_solution check_dissolution Complete Dissolution? check_solution->check_dissolution Yes check_storage Proper Storage? (Temp, Light, Container) check_solution->check_storage No check_solvent Solvent Purity? check_dissolution->check_solvent check_instrument Instrument Performance? check_solvent->check_instrument prepare_fresh Prepare Fresh Solution & Re-analyze check_storage->prepare_fresh compare_results Compare with Stored Solution prepare_fresh->compare_results end_stable Solution is Stable. Investigate other factors. compare_results->end_stable Results Match end_unstable Solution is Unstable. Use fresh solutions only. compare_results->end_unstable Results Differ

Caption: Decision tree for troubleshooting inconsistent analytical results.

References

How to resolve chromatographic peak tailing for quinolone antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving common chromatographic challenges encountered during the analysis of quinolone antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues such as peak tailing, ensuring robust and reliable analytical methods.

Troubleshooting Guide: Resolving Chromatographic Peak Tailing

Peak tailing is a common issue in the HPLC analysis of quinolone antibiotics, which can compromise resolution, sensitivity, and accurate quantification. This guide provides a systematic approach to diagnosing and resolving this problem.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with quinolone antibiotics.

G cluster_0 start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_mobile_phase Is the mobile phase pH optimal? check_overload->check_mobile_phase No solution Symmetrical Peak Achieved reduce_load->solution adjust_ph Adjust mobile phase pH to ≤ 3.0 check_mobile_phase->adjust_ph No check_silanol Are silanol interactions the cause? check_mobile_phase->check_silanol Yes adjust_ph->solution add_suppressor Add a tailing suppressor (e.g., Triethylamine) check_silanol->add_suppressor Yes use_endcapped Use an end-capped or base-deactivated column check_silanol->use_endcapped Consider check_column_health Is the column hardware compromised? check_silanol->check_column_health No add_suppressor->solution use_endcapped->solution replace_column Replace column and/or frits. Check for dead volume. check_column_health->replace_column Yes check_column_health->solution No replace_column->solution

Caption: A step-by-step workflow for troubleshooting peak tailing in quinolone analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for quinolone antibiotics in reversed-phase HPLC?

A1: The primary cause of peak tailing for quinolones is the interaction between the basic functional groups of the antibiotic molecules and the acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3][4] This secondary interaction leads to a mixed-mode retention mechanism, causing the peaks to tail.

Mechanism of Silanol Interaction

G cluster_1 quinolone Quinolone (Basic) interaction Ionic Interaction quinolone->interaction silanol Silanol Group (Acidic) on Stationary Phase silanol->interaction tailing Peak Tailing interaction->tailing

Caption: Interaction between quinolones and silanol groups leading to peak tailing.

Q2: How does the mobile phase pH affect the peak shape of quinolones?

A2: The mobile phase pH is a critical factor. Quinolones are basic compounds and will be protonated at acidic pH. At a pH above 3.5, the silanol groups on the silica stationary phase become ionized (negatively charged) and can interact with the positively charged quinolone molecules, leading to peak tailing.[5] By lowering the mobile phase pH to 3.0 or below, the ionization of the silanol groups is suppressed, which minimizes these secondary interactions and results in improved, more symmetrical peak shapes.[6]

Q3: What are mobile phase additives, and how can they reduce peak tailing?

A3: Mobile phase additives, also known as tailing suppressors, are compounds added in small concentrations to the mobile phase to improve peak shape. For basic compounds like quinolones, a common additive is a small amount of a competing base, such as triethylamine (TEA).[7] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the quinolone analytes. This reduces the secondary interactions and, consequently, peak tailing.

Q4: When should I consider using a different HPLC column?

A4: If adjusting the mobile phase (pH and additives) does not sufficiently resolve peak tailing, you should consider the column chemistry.

  • End-capped Columns: These columns have been chemically treated to convert a majority of the residual silanol groups into less polar, non-interactive groups, significantly reducing their availability to interact with basic analytes.[8]

  • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and have a very low residual silanol activity.[6]

  • Phenyl Columns: Phenyl stationary phases can offer different selectivity compared to traditional C18 columns due to π-π interactions with the aromatic rings of the quinolones, which can sometimes lead to improved peak shapes.[9]

  • Hybrid or Polymeric Columns: These columns are made from materials other than silica (or a hybrid of silica and polymer) and do not have the inherent issue of silanol interactions, thus often providing excellent peak shapes for basic compounds.

Q5: Can column overload cause peak tailing for quinolones?

A5: Yes, injecting too much sample mass onto the column can lead to column overload, which is a common cause of peak tailing. If you observe that all peaks in your chromatogram are tailing, especially at higher concentrations, you should try diluting your sample and injecting a smaller amount. If the peak shape improves, column overload was likely the issue.

Data Presentation: Impact of Chromatographic Conditions on Quinolone Peak Shape

The following table summarizes the quantitative effects of various chromatographic parameters on the peak shape of selected quinolone antibiotics, as reported in the literature. The peak shape is quantified by the tailing factor or asymmetry factor (As), where a value of 1.0 represents a perfectly symmetrical peak.

QuinoloneChromatographic ParameterConditionTailing Factor (As)Reference
Levofloxacin Mobile Phase pHpH 2.51.52[5]
Mobile Phase pH> 3.5Increased Tailing[5]
Ciprofloxacin Mobile Phase Additive1% Triethylamine (TEA)Good Peak Shape[1]
Mobile Phase CompositionMethanol:0.1% TFA (40:60)1.17[2]
Moxifloxacin Mobile Phase AdditiveEffect of TEA investigatedImproved Symmetry[10]
Multiple Quinolones Mobile Phase pHpH 3.0-4.5Optimal Range[7]
Column TypePhenyl vs. C18Different Selectivity[9]

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Ciprofloxacin, incorporating best practices to mitigate peak tailing.

Objective: To develop a robust HPLC method for the quantification of Ciprofloxacin with improved peak symmetry.

Materials:

  • Ciprofloxacin Hydrochloride reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid

  • Triethylamine (TEA)

  • Deionized water

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.025 M orthophosphoric acid solution by diluting the appropriate volume of concentrated orthophosphoric acid in deionized water.

    • Adjust the pH of the buffer to 3.0 ± 0.1 by adding triethylamine (TEA).[8]

    • The final mobile phase is a mixture of the prepared buffer and methanol in a ratio of 60:40 (v/v).[8]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Ciprofloxacin Hydrochloride reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Preparation:

    • For tablet formulations, accurately weigh and crush a sufficient number of tablets to obtain a fine powder.

    • Transfer a portion of the powder equivalent to a known amount of Ciprofloxacin into a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 0.025 M Orthophosphoric acid (pH 3.0 with TEA) : Methanol (60:40, v/v)[8]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 278 nm[8]

    • Column Temperature: Ambient

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Ciprofloxacin peak based on its retention time compared to the standard.

    • Calculate the peak area and determine the concentration of Ciprofloxacin in the sample.

    • Evaluate the peak symmetry by calculating the tailing factor from the chromatogram. A value between 0.8 and 1.5 is generally considered acceptable.

References

Overcoming poor recovery of Oxolinic Acid-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxolinic Acid-d5 extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during sample preparation.

Troubleshooting Guide: Overcoming Poor Recovery of this compound

Poor or inconsistent recovery of the internal standard, this compound, can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving common issues during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

1. Issue: Low Recovery of this compound in Solid-Phase Extraction (SPE)

Possible Causes and Solutions:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for effective retention of this compound. As a quinolone antibiotic, its retention is influenced by pH and its chemical properties.

    • Solution: Evaluate different sorbent chemistries. Polymeric reversed-phase sorbents often provide good recovery for quinolones. Mixed-mode sorbents (combining reversed-phase and ion-exchange characteristics) can also be effective, particularly in complex matrices, as they can enhance selectivity and reduce matrix effects.[1]

  • Suboptimal pH of Sample and Solvents: The charge state of Oxolinic Acid, and therefore its retention on the sorbent, is pH-dependent.

    • Solution: Adjust the pH of the sample and wash solutions. For reversed-phase SPE, acidifying the sample to a pH below the pKa of the carboxylic acid group (around 6.0) will neutralize the molecule, promoting hydrophobic retention. For anion exchange, a higher pH will ensure the carboxylic acid is deprotonated and can interact with the sorbent.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent completely.

    • Solution: Increase the organic content of the elution solvent or add a modifier. For reversed-phase sorbents, a higher percentage of methanol or acetonitrile is typically required. For ion-exchange sorbents, adjusting the pH or ionic strength of the elution solvent is necessary to disrupt the electrostatic interaction. For example, adding a small amount of ammonia or formic acid to the organic solvent can significantly improve elution efficiency.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and apparently low recovery.[1]

    • Solution: Optimize the wash steps to remove interfering compounds. A wash with a solvent of intermediate strength can remove less-retained matrix components without eluting the analyte. If matrix effects persist, consider using a more selective sorbent or a different sample cleanup technique.

2. Issue: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)

Possible Causes and Solutions:

  • Incorrect Solvent Polarity: The choice of extraction solvent is crucial for partitioning this compound from the aqueous sample matrix.

    • Solution: Select a solvent with appropriate polarity. Ethyl acetate is a commonly used solvent for the extraction of quinolones. For more polar quinolones, a more polar solvent or a mixture of solvents may be necessary. Supramolecular solvents have also been shown to provide high extraction efficiencies for oxolinic acid.[2]

  • Unfavorable pH for Partitioning: The pH of the aqueous phase dictates the charge state of Oxolinic Acid and its solubility in the organic solvent.

    • Solution: Adjust the pH of the aqueous sample to neutralize the this compound molecule. By adjusting the pH to be below its pKa, the molecule becomes less polar and will preferentially partition into the organic phase.

  • Insufficient Phase Separation or Emulsion Formation: Incomplete separation of the aqueous and organic phases or the formation of an emulsion can lead to loss of the analyte.

    • Solution: Centrifuge the sample to break up emulsions and achieve a clear separation between the two phases. Adding salt to the aqueous phase can also help to break emulsions and increase the partitioning of the analyte into the organic phase.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard (this compound) showing a different recovery rate compared to the non-labeled Oxolinic Acid?

A1: This phenomenon can be attributed to several factors:

  • Chromatographic Isotope Effect: Deuterium is heavier than hydrogen, which can sometimes lead to slight differences in retention times on a chromatographic column. If the analyte and the deuterated internal standard do not co-elute perfectly, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer, leading to different apparent recoveries.

  • Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can be affected differently by matrix components, leading to variations in ionization efficiency.

  • Purity of the Internal Standard: Impurities in the deuterated standard can affect its apparent concentration and, consequently, the calculated recovery.

Q2: What is the ideal pH for extracting Oxolinic Acid?

A2: The optimal pH depends on the extraction technique. For Solid-Phase Extraction (SPE) using a reversed-phase mechanism, the pH of the sample should be adjusted to approximately 2 units below the pKa of the carboxylic acid group (pKa ≈ 6.0) to ensure the molecule is in its neutral, more hydrophobic form. For Liquid-Liquid Extraction (LLE) , a similar acidic pH is recommended to promote partitioning into the organic solvent.

Q3: Which SPE cartridge is best for Oxolinic Acid extraction?

A3: The choice of SPE cartridge depends on the sample matrix and the desired level of cleanup.

  • Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB): These are often a good starting point as they offer high capacity and are stable over a wide pH range. They have been shown to provide good recoveries for a range of fluoroquinolones.

  • Mixed-Mode Cartridges (e.g., combining reversed-phase and anion or cation exchange): These can provide enhanced selectivity, which is particularly useful for complex matrices like plasma or tissue homogenates, as they can effectively remove interfering compounds and reduce matrix effects.[1]

Q4: Can I use the same extraction method for different sample matrices (e.g., plasma, tissue, urine)?

A4: While the fundamental principles of the extraction method will be similar, you will likely need to optimize the protocol for each matrix. Different matrices contain varying types and amounts of interfering substances. For example, plasma samples have a high protein content that needs to be addressed through a protein precipitation step before SPE or LLE. Tissue samples require homogenization and may have a higher lipid content, necessitating a more rigorous cleanup.

Data Presentation

Table 1: Comparison of Recovery Rates for Oxolinic Acid with Different SPE Sorbents

SPE Sorbent TypeSample MatrixAverage Recovery (%)Reference
Polymeric Reversed-PhaseChicken Plasma61.9 - 84.8[1]
Mixed-Mode Cation/Anion ExchangeChicken PlasmaSlightly lower than polymeric[1]
C18Fish Muscle87.7
C18Fish Liver83.6

Table 2: Influence of pH on the Extraction Recovery of Fluoroquinolones using SPE

AnalyteSample MatrixpHRecovery (%)Reference
EnrofloxacinWater3.0>90
CiprofloxacinWater3.0>90
NorfloxacinWater3.0>90

Table 3: Recovery of Oxolinic Acid using Liquid-Liquid Extraction with a Supramolecular Solvent

AnalyteSample MatrixExtraction SolventRecovery (%)RSD (%)Reference
Oxolinic AcidFortified Salmon TissueDecanoic Acid Reverse Micelles99 - 1020.2 - 5[2]
FlumequineFortified Salmon TissueDecanoic Acid Reverse Micelles99 - 1020.2 - 5[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Oxolinic Acid from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 10 µL of this compound internal standard solution.

    • Add 2 mL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Oxolinic Acid from Tissue

This protocol is a general guideline and may require optimization.

  • Sample Homogenization:

    • Homogenize 1 g of tissue with 3 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Internal Standard Spiking:

    • Add 10 µL of this compound internal standard solution to the homogenate.

  • pH Adjustment:

    • Adjust the pH of the homogenate to approximately 3-4 with hydrochloric acid.

  • Extraction:

    • Add 5 mL of ethyl acetate to the homogenate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (e.g., 5% Methanol) Load->Wash Elute Elute (e.g., Methanol + Formic Acid) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenize Tissue->Homogenize Add_IS Add this compound Homogenize->Add_IS Adjust_pH Adjust pH (Acidic) Add_IS->Adjust_pH Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Liquid-Liquid Extraction of this compound from Tissue.

Troubleshooting_Logic cluster_SPE SPE Troubleshooting cluster_LLE LLE Troubleshooting Start Poor Recovery of This compound Extraction_Method Extraction Method? Start->Extraction_Method SPE_Issues Solid-Phase Extraction Issues Extraction_Method->SPE_Issues SPE LLE_Issues Liquid-Liquid Extraction Issues Extraction_Method->LLE_Issues LLE Sorbent Check Sorbent Type SPE_Issues->Sorbent Solvent_LLE Check Extraction Solvent LLE_Issues->Solvent_LLE pH_SPE Optimize pH Sorbent->pH_SPE Elution_SPE Optimize Elution Solvent pH_SPE->Elution_SPE Wash_SPE Optimize Wash Steps Elution_SPE->Wash_SPE Matrix_Effects_SPE Consider Matrix Effects Wash_SPE->Matrix_Effects_SPE pH_LLE Optimize pH Solvent_LLE->pH_LLE Emulsion Address Emulsion pH_LLE->Emulsion

Caption: Logical Flow for Troubleshooting Poor this compound Recovery.

References

Investigating isotopic exchange or instability of deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the isotopic exchange and instability of deuterated standards. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in the context of deuterated standards?

A1: Isotopic exchange, often referred to as back-exchange, is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1] This can compromise the accuracy of quantitative analyses that rely on these standards.[2]

Q2: What are the primary causes of instability in deuterated standards?

A2: The primary causes of instability are exposure to protic solvents (e.g., water, methanol), acidic or basic conditions, elevated temperatures, and the presence of metal catalysts.[1] These factors can catalyze the exchange of deuterium atoms with protons.

Q3: Why is it crucial to use a stable isotope-labeled internal standard?

A3: Stable isotope-labeled internal standards are considered ideal for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This similarity allows them to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.[3][4]

Q4: What are the consequences of using an unstable deuterated standard in an assay?

A4: Using an unstable deuterated standard can lead to several analytical problems, including:

  • Inaccurate Quantification: Loss of deuterium can lead to an underestimation of the internal standard concentration, resulting in an overestimation of the analyte concentration.[2]

  • False Positives: Complete loss of deuterium can make the internal standard indistinguishable from the unlabeled analyte.[2]

  • Poor Reproducibility: Inconsistent isotopic exchange across samples will lead to high variability in results.

Q5: Are there alternatives to deuterated standards?

A5: Yes, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are used for labeling internal standards. These are generally more stable and not susceptible to back-exchange.[5] However, the synthesis of ¹³C or ¹⁵N labeled standards is often more complex and expensive compared to deuterated standards.[6]

Troubleshooting Guides

Problem 1: I am observing a decrease in the signal of my deuterated internal standard over time.

This issue is often indicative of isotopic instability or degradation of the standard. The following workflow can help diagnose and resolve the problem.

Troubleshooting_Workflow A Start: Decreasing IS Signal B Check Storage Conditions (Temp, Light, Solvent) A->B First, verify... C Review Sample Preparation (pH, Temp, Solvents) B->C If storage is correct... D Evaluate Analytical Method (LC/MS Conditions) C->D If prep is controlled... E Perform Stability Experiment D->E If method seems robust... F Conclusion: Isotopic Exchange Likely E->F If stability is poor... G Conclusion: Degradation or Other Issue E->G If stability is acceptable... H Solution: Optimize Conditions (pH, Temp, Aprotic Solvents) F->H To mitigate exchange... I Solution: Consider Alternative IS (¹³C, ¹⁵N) F->I For maximum stability...

Figure 1: Troubleshooting Workflow for Isotopic Instability.

Problem 2: My results show high variability between replicate injections of the same sample.

High variability can be caused by inconsistent back-exchange during the analytical run.

  • Check for Protic Solvents in the Autosampler: Ensure that the solvent used in the autosampler wash and the sample matrix are aprotic or have minimal proton availability.

  • Minimize Sample Residence Time: Reduce the time the sample spends in the autosampler before injection.

  • Control Temperature: Maintain a low and consistent temperature in the autosampler and column compartment to slow down the exchange rate.[7]

Problem 3: I suspect my deuterated standard is undergoing back-exchange. How can I confirm this?

You can perform a back-exchange evaluation experiment. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating the deuterated standard under various conditions (e.g., different pH, temperature, and time) and monitoring the loss of deuterium by mass spectrometry.

Data on Isotopic Exchange

The rate of hydrogen-deuterium exchange is highly dependent on pH and temperature. The relationship between pH and the exchange rate constant typically forms a "V" shape, with the minimum rate occurring at a pH of approximately 2.5-3.[8][9]

Condition Relative Rate of Exchange Primary Catalysis Mechanism Reference
Acidic (pH < 2.5) Increases as pH decreasesAcid-catalyzed (D₃O⁺)[7][10]
Near Neutral (pH 5-8) Relatively fastBase-catalyzed (OD⁻) and water-catalyzed[1][9]
Basic (pH > 8) Increases significantly as pH increasesBase-catalyzed (OD⁻)[9][10]
Low Temperature (e.g., 0°C) SlowerKinetic energy is reduced[7][11]
Elevated Temperature (e.g., >25°C) FasterIncreased kinetic energy overcomes the activation energy barrier[8]

Note: The actual rate of exchange is specific to the molecule and the position of the deuterium label.

Experimental Protocols

Protocol for Evaluating Deuterated Standard Back-Exchange

This protocol is designed to assess the stability of a deuterated internal standard under specific experimental conditions.

Objective: To quantify the percentage of deuterium loss (back-exchange) of a deuterated standard over time under defined pH and temperature conditions.

Materials:

  • Deuterated standard

  • Undeuterated analyte

  • Buffers of desired pH (e.g., pH 4, 7, 9)

  • D₂O (for control)

  • LC-MS system

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of the deuterated standard in an aprotic solvent (e.g., acetonitrile).

  • Incubation:

    • For each condition to be tested (e.g., pH 4 at 4°C, pH 7 at 25°C), aliquot the deuterated standard stock solution into separate vials.

    • Add the appropriate buffer to each vial to achieve the desired final concentration and pH.

    • Prepare a control sample by diluting the deuterated standard in D₂O.

  • Time Points: Incubate the samples at the specified temperatures. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching (if necessary): If the exchange is rapid, the reaction can be quenched by flash-freezing the aliquot in liquid nitrogen or by immediately diluting it with a cold aprotic solvent.

  • LC-MS Analysis: Analyze the aliquots by LC-MS. Monitor the mass-to-charge ratio (m/z) of both the deuterated standard and any unlabeled analyte that is formed due to back-exchange.

  • Data Analysis:

    • Calculate the peak areas for the deuterated standard (A_D) and the back-exchanged, unlabeled analyte (A_H).

    • Calculate the percentage of back-exchange at each time point using the following formula: % Back-Exchange = [A_H / (A_H + A_D)] * 100

Back_Exchange_Workflow A Prepare Deuterated Standard Stock B Aliquot and Add Buffers (Varying pH and Temp) A->B C Incubate Samples B->C D Sample at Time Points (e.g., 0, 1, 4, 8, 24h) C->D E Quench Reaction (if necessary) D->E F LC-MS Analysis (Monitor m/z of D and H forms) E->F G Calculate % Back-Exchange F->G

Figure 2: Experimental Workflow for Back-Exchange Assessment.

Protocol for Preparing a Maximally Deuterated (maxD) Control Sample

A maximally deuterated control is used to determine the maximum possible deuterium incorporation and to correct for back-exchange during analysis. This protocol is adapted for proteins but can be modified for smaller molecules.[12][13][14]

Objective: To prepare a protein sample where all exchangeable amide hydrogens are replaced with deuterium.

Materials:

  • Protein of interest

  • Denaturant (e.g., Guanidine-HCl)

  • D₂O-based buffer (pD adjusted to ~7.5)

  • Quenching buffer (e.g., low pH, low temperature)

  • LC-MS system with a protease column (e.g., pepsin)

Procedure:

  • Denaturation:

    • Dissolve the protein in a strong denaturant solution (e.g., 6 M Guanidine-HCl).

    • Incubate at an elevated temperature (e.g., 50°C) for a sufficient time (e.g., 10 minutes) to ensure complete unfolding.[12]

  • Deuteration:

    • Dilute the denatured protein solution at least 10-fold with a D₂O-based buffer (e.g., 10 mM sodium phosphate, pD 7.5, 150 mM NaCl).[12]

    • Incubate at an elevated temperature (e.g., 50°C) for 10-30 minutes to allow for maximal exchange.[12]

  • Cooling:

    • Gradually cool the sample to prevent aggregation, first to 20°C and then to 0°C in an ice bath.[12]

  • Quenching and Digestion:

    • Add cold quenching buffer (pH ~2.5) to the deuterated protein solution.

    • Immediately inject the quenched sample onto the LC-MS system equipped with an online protease column.

  • LC-MS Analysis:

    • Analyze the resulting peptides. The mass shift of the peptides compared to their undeuterated counterparts will indicate the level of deuterium incorporation. This represents the "100% exchange" or maxD value for each peptide, which can then be used to calculate the relative deuterium uptake in other experiments.

Visualization of Key Processes

Acid_Base_Catalysis cluster_acid Acid Catalysis (pH < 2.5) cluster_base Base Catalysis (pH > 3) A R-C=O   |  N-H B R-C=O⁺-D    |   N-H A->B + D⁺ C R-C-O-D   ||  N B->C - H⁺ D R-C=O   |  N-D C->D + H⁺ E R-C=O   |  N-H F R-C=O   |  N⁻ E->F + OD⁻ - HOD G R-C=O   |  N-D F->G + D₂O - OD⁻

Figure 3: Acid-Base Catalyzed Hydrogen-Deuterium Exchange Pathway.

This guide provides a starting point for addressing issues related to the stability of deuterated standards. For specific applications, further optimization of experimental conditions may be necessary.

References

Minimizing carryover of Oxolinic Acid-d5 in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize autosampler carryover of Oxolinic Acid-d5 and other challenging analytes in your LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern?

Autosampler carryover is the appearance of an analyte's peak in a chromatographic run when a blank (a sample containing no analyte) is injected.[1] It typically occurs when a small amount of residue from a previous, more concentrated sample remains in the system and is introduced into a subsequent injection.[2] This is a significant issue in quantitative analysis as it can lead to the overestimation of the analyte's concentration in subsequent samples, compromising the accuracy and reliability of results, especially when analyzing low-concentration samples after high-concentration ones.[2][3]

Q2: How can I identify and measure carryover in my experiments?

The standard method to identify carryover is to inject a blank solvent immediately after injecting a high-concentration standard of your analyte (e.g., this compound).[1] If a peak for the analyte appears in the blank injection at the same retention time, carryover is present.

To quantify it, you can use the following formula: Carryover (%) = (Peak Area in Blank Injection / Peak Area in High-Concentration Standard) x 100

A carryover of less than 0.1% is often considered acceptable, but the required level depends on the sensitivity and specific requirements of your assay.

Q3: What are the most common sources of carryover within the LC-MS system?

While carryover can occur in various parts of the system, the autosampler is the most frequent source because it handles the undiluted sample at its highest concentration.[4][5] Key areas prone to carryover include:

  • The exterior and interior of the sample needle. [1][4]

  • The injection valve rotor seal , which can develop microscopic scratches or wear over time, trapping sample.[6]

  • The sample loop. [7]

  • Connecting tubing and fittings , which may have unswept volumes.[4]

  • The analytical column , especially if the analyte is strongly retained or the column is fouling.[3][7]

Q4: Can my sample injection sequence impact the effects of carryover?

Yes. A strategic arrangement of samples in your sequence can help mitigate the impact of carryover.[1] It is best practice to run samples in order of expected concentration, from lowest to highest. If a low-concentration sample must follow a high-concentration one, it is highly recommended to insert one or more blank injections between them to wash the system.[1]

Troubleshooting Guide: Minimizing this compound Carryover

This guide provides a systematic approach to diagnosing and resolving carryover issues.

Problem: A peak corresponding to this compound is observed in blank injections.

Step 1: Verify the Source of Contamination

Before troubleshooting the autosampler, ensure the peak is not coming from a contaminated blank solvent or vial.

  • Action: Prepare a fresh batch of blank solvent using a different, clean source bottle.[7]

  • Test: Inject the new blank. If the peak disappears, the original blank was contaminated. If the peak remains, proceed to the next step.

  • Further Test: Vary the injection volume of the blank. If the carryover peak area increases with a larger injection volume, it strongly suggests your blank solvent is contaminated. If the peak area remains constant, the issue is likely carryover from the autosampler's exterior needle surface.[7]

Step 2: Isolate the Carryover Source (Autosampler vs. Column)

Determine if the carryover is originating from the autosampler or the analytical column.

  • Action: Remove the analytical column from the system and replace it with a zero-dead-volume union.

  • Test: Re-run the sequence of a high-concentration standard followed by a blank injection. If the carryover peak is still present in the blank, the source is the autosampler or other pre-column components.[8] If the peak disappears, the carryover is occurring on the column itself, which may require more extensive flushing or replacement.[7]

Step 3: Optimize the Autosampler Wash Protocol

An effective wash protocol is critical for minimizing carryover from "sticky" compounds like this compound. The goal is to use a wash solvent that can effectively solubilize the analyte.

  • Action 1: Select an appropriate wash solvent. A common starting point is a solvent mixture that is stronger than the initial mobile phase conditions.[9] For reversed-phase chromatography, this often means a higher percentage of organic solvent. Consider the solubility of this compound and test different solvent compositions.

  • Action 2: Increase wash volume and duration. Ensure the volume of the wash solvent is sufficient to thoroughly flush the needle and sample loop (a minimum of 10x the injection volume is a good starting point).[4] Many modern autosamplers allow for extending the wash time or performing washes both before and after sample aspiration.[9][10]

  • Action 3: Use modifiers in the wash solvent. If the analyte has acidic or basic properties, adding a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the wash solvent can significantly improve washing efficiency by neutralizing the analyte and preventing adsorption.[2][11]

Step 4: Inspect and Replace Consumable Hardware

If optimizing the wash protocol does not resolve the issue, worn or faulty hardware components may be the cause.

  • Action: Carefully inspect and replace the following components, as they are common sources of carryover:

    • Injector Rotor Seal: This is a very common culprit. Scratches on the seal can trap and release analyte over subsequent injections.[6]

    • Needle and Needle Seat: Inspect for signs of wear, scratches, or blockage. A damaged needle seat can prevent a proper seal, leading to leaks and carryover.[6][7]

    • Sample Loop: While less common, analytes can sometimes adsorb to the interior surface of the loop. Replacing the loop with one made of a different material (e.g., PEEK instead of stainless steel) may help.[7]

Quantitative Data on Wash Method Effectiveness

The effectiveness of different wash strategies can be quantified by measuring the percentage of carryover. The table below provides an example based on a study of chlorhexidine, a compound known for causing carryover, to illustrate how different methods can be compared.

Wash MethodCarryover (%)Efficacy Notes
No Needle Rinse~0.07%Baseline carryover without any specific cleaning.[1]
Needle Dip in Mobile Phase~0.04%A simple dip shows some improvement by washing the needle exterior.[1]
Active Needle Wash (Optimized Solvent & Duration)<0.01%Using a strong, optimized wash solvent and sufficient wash time is most effective.[9][10]
Extended Pre- and Post-Injection Wash3-fold ReductionIncreasing wash time and washing before and after injection can significantly reduce carryover.[9][10]

Data is illustrative and based on principles and examples from cited studies. Actual results for this compound will vary based on the specific LC system and conditions.

Experimental Protocols

Protocol 1: Standard Procedure for Quantifying Carryover
  • Preparation: Prepare a high-concentration standard of this compound at the upper limit of your calibration range (ULOQ). Prepare a blank solution (e.g., the mobile phase starting condition or sample diluent).

  • Injection Sequence:

    • Inject the blank solution to establish a clean baseline.

    • Inject the high-concentration standard.

    • Immediately following the standard, inject the blank solution one to three times.

  • Analysis: Process the chromatograms. Measure the peak area of the this compound in the standard injection and in the subsequent blank injection(s).

  • Calculation: Use the formula Carryover (%) = (Area_blank / Area_standard) * 100 to determine the carryover percentage.[1]

Protocol 2: Method for Optimizing the Needle Wash Solvent
  • Baseline Test: Perform the carryover test (Protocol 1) using your current or the default autosampler wash method to establish a baseline carryover percentage.

  • Solvent Selection: Prepare a series of potential wash solvents. Good candidates include:

    • Solvent A: 90:10 Acetonitrile:Water

    • Solvent B: 90:10 Methanol:Water

    • Solvent C: Your strongest mobile phase composition (e.g., 95% Acetonitrile with 0.1% Formic Acid).

    • Solvent D: Isopropanol or Trifluoroethanol for highly stubborn compounds.[8]

  • Iterative Testing: For each prepared wash solvent, flush the autosampler's wash system thoroughly. Then, repeat the carryover test (Protocol 1).

  • Comparison: Compare the carryover percentage obtained with each wash solvent.

  • Optimization: Select the solvent that provides the lowest carryover. You can further optimize by adjusting the wash duration, volume, and by testing pre- and post-injection wash settings available on your instrument.[9]

Visualizations

Carryover_Troubleshooting_Workflow start Carryover Suspected (Peak in Blank) q1 Is the blank solvent contaminated? start->q1 a1_yes Prepare fresh blank. Use clean solvent source. q1->a1_yes  Yes q2 Isolate Source: Remove column and use union. Does peak persist? q1->q2 No   res1 Problem Solved: Contaminated Blank a1_yes->res1 a2_no Carryover is from column. Flush or replace column. q2->a2_no No (Column Issue) q3 Optimize Autosampler Wash: - Stronger solvent? - Increased volume/time? - Use additives (acid/base)? q2->q3 Yes (Autosampler Issue) res2 Problem Solved: Column Carryover a2_no->res2 res3 Problem Solved: Optimized Wash q3->res3 Yes, problem fixed q4 Inspect & Replace Hardware: - Rotor Seal - Needle - Needle Seat q3->q4 No, problem persists res4 Problem Solved: Replaced Hardware q4->res4 Yes, problem fixed end Contact Service Engineer q4->end No, problem persists

Caption: A troubleshooting workflow for diagnosing autosampler carryover.

Autosampler_Carryover_Hotspots cluster_autosampler Autosampler Flow Path vial Sample Vial needle Needle Exterior Needle Interior vial->needle loop Sample Loop needle->loop c1 Adsorption on surfaces valve Injection Valve (Rotor Seal) loop->valve column Analytical Column valve->column To Detector c2 Trapping in worn seals

Caption: Common sites for analyte adsorption within an autosampler.

References

Dealing with inconsistent internal standard response for Oxolinic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oxolinic Acid-d5 Internal Standard

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using this compound as an internal standard in analytical experiments, particularly focusing on inconsistent internal standard response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Oxolinic Acid, where five hydrogen atoms have been replaced with deuterium.[1] It is considered the most appropriate type of internal standard for quantitative analysis of Oxolinic Acid using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] This is because its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to compensate for variability during sample preparation, chromatography, and ionization.[3][4][5]

Q2: I am observing a high degree of variability in my this compound internal standard (IS) response between samples. What are the potential causes?

Inconsistent IS response is a common issue in LC-MS/MS analysis and can stem from several factors.[4][6] The primary causes can be categorized as follows:

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine, tissue extract) can interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression (decreased response) or ion enhancement (increased response).[7][8][9] This effect can vary from sample to sample, causing inconsistent IS responses.

  • Sample Preparation Issues: Errors during the sample preparation workflow are a frequent source of variability.[2][3] This includes inconsistent spiking of the internal standard, incomplete mixing, analyte loss during extraction steps, or human errors like incorrect dilutions.[2]

  • Instrumental Problems: Issues with the analytical instrument can lead to fluctuating IS signals.[2] Common culprits include inconsistent injection volumes, ion source contamination, detector fatigue, or general instrument drift over the course of an analytical run.[10]

  • Internal Standard Instability: this compound, like its unlabeled counterpart, can be susceptible to degradation under certain conditions.[2] Factors such as pH, light exposure (photodegradation), and temperature can affect its stability in solution and in prepared samples.[11][12][13]

  • Issues Specific to Deuterated Standards: Deuterated internal standards like this compound can sometimes exhibit slight differences in chromatographic retention time compared to the native analyte (isotopic effect).[14][15] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[15] Additionally, under certain conditions, the deuterium atoms may exchange with hydrogen atoms from the surrounding solvent (back-exchange), altering the mass of the internal standard.[14][16]

Q3: How can I determine if matrix effects are the cause of my inconsistent this compound response?

A post-column infusion experiment is a standard method to diagnose matrix effects. This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of interfering matrix components indicates ion suppression or enhancement, respectively.

Troubleshooting Guides

Systematic Troubleshooting of Inconsistent Internal Standard Response

When faced with an inconsistent this compound response, a systematic approach is crucial to identify the root cause. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Response start Inconsistent IS Response Observed check_instrument Step 1: Verify Instrument Performance - Inject pure IS solution - Check for consistent response start->check_instrument instrument_ok Response is Consistent check_instrument->instrument_ok Consistent instrument_issue Response is Inconsistent check_instrument->instrument_issue Inconsistent check_preparation Step 2: Evaluate Sample Preparation - Prepare fresh standards and QCs - Review spiking and mixing procedures instrument_ok->check_preparation troubleshoot_instrument Troubleshoot Instrument: - Clean ion source - Check for leaks - Verify injector precision instrument_issue->troubleshoot_instrument preparation_ok Response is Consistent check_preparation->preparation_ok Consistent preparation_issue Response is Inconsistent check_preparation->preparation_issue Inconsistent check_matrix Step 3: Investigate Matrix Effects - Perform post-column infusion - Analyze different batches of matrix preparation_ok->check_matrix troubleshoot_preparation Review and Optimize Protocol: - Ensure accurate pipetting - Verify thorough vortexing/mixing preparation_issue->troubleshoot_preparation matrix_ok No Significant Matrix Effect check_matrix->matrix_ok No Effect matrix_issue Matrix Effect Observed check_matrix->matrix_issue Effect Observed check_stability Step 4: Assess IS Stability - Prepare fresh stock solutions - Evaluate stability under different conditions (light, temp) matrix_ok->check_stability troubleshoot_matrix Optimize Sample Cleanup: - Use SPE or LLE - Modify chromatographic gradient matrix_issue->troubleshoot_matrix stability_ok IS is Stable check_stability->stability_ok Stable stability_issue IS is Degrading check_stability->stability_issue Unstable troubleshoot_stability Modify Storage and Handling: - Store in amber vials at recommended temp - Prepare fresh dilutions regularly stability_issue->troubleshoot_stability

Caption: Systematic workflow for troubleshooting inconsistent internal standard response.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing internal standard solutions to minimize variability.

  • Reconstitution of Lyophilized Standard:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.

    • Reconstitute the standard in a high-purity solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the solvent is appropriate and will not cause degradation.[16]

    • Vortex thoroughly for at least 1 minute to ensure complete dissolution.

  • Preparation of Stock and Working Solutions:

    • Perform serial dilutions from the reconstituted standard to create a stock solution (e.g., 10 µg/mL) and a working solution at the final concentration to be spiked into samples.

    • Use calibrated pipettes and high-quality volumetric flasks for all dilutions.

  • Storage:

    • Store all solutions in amber glass vials to protect from light.[13]

    • Store at the recommended temperature, typically 2-8°C or frozen, to maintain stability.[17] Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation Workflow to Minimize Inconsistency

This workflow details best practices for incorporating the internal standard into samples.

Sample_Preparation_Workflow Optimized Sample Preparation Workflow start Aliquot Sample Matrix (e.g., Plasma, Urine) add_is Add this compound Working Solution start->add_is mix Vortex/Mix Thoroughly (Crucial for Homogeneity) add_is->mix protein_precipitation Protein Precipitation (e.g., with Acetonitrile) mix->protein_precipitation centrifuge Centrifuge to Pellet Precipitate protein_precipitation->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (if necessary) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical sample preparation workflow with key steps for ensuring consistency.

Data Presentation: Quantifying Internal Standard Variability

Monitoring the IS response across an analytical batch is essential. The following table illustrates how to present IS area data to identify trends and outliers. A consistent method should yield a coefficient of variation (%CV) of less than 15-20% for the IS response across all samples in a run.

Sample IDIS Peak Area% Deviation from MeanRun OrderNotes
BlankN/AN/A1No IS spiked
Zero Standard155,430+1.6%2IS in blank matrix
Calibrator 1151,200-1.2%3
Calibrator 2153,500+0.3%4
............
QC Low149,800-2.1%10
QC High156,100+2.0%11
Unknown 1 85,300 -44.2% 12 Significant drop - potential issue
Unknown 2152,900-0.1%13Response returns to normal
Mean IS Area 153,000 Excluding outlier
%CV 2.5% Excluding outlier

In the example above, the sudden drop in IS area for "Unknown 1" warrants investigation. According to the troubleshooting workflow, one should first check for injection errors before considering matrix effects specific to that sample.

References

Improving the signal-to-noise ratio for low concentrations of Oxolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low concentrations of Oxolinic Acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal-to-noise (S/N) ratio when analyzing low concentrations of Oxolinic Acid?

A1: Low signal-to-noise ratio in Oxolinic Acid analysis can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Inefficient Sample Preparation: Poor extraction and cleanup can lead to low recovery of Oxolinic Acid and the presence of interfering matrix components.

  • Suboptimal Analytical Method Parameters: The choice of analytical technique and its parameters, such as the detector, mobile phase, and column in HPLC, or ionization and fragmentation settings in LC-MS, significantly impacts signal intensity.

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can suppress or enhance the ionization of Oxolinic Acid in the mass spectrometer source, leading to inaccurate quantification and poor signal.[1][2]

  • Instrumental Noise: Background noise from the detector and electronic components of the analytical instrument can obscure the signal of low-concentration analytes.

Q2: How can I improve the extraction efficiency of Oxolinic Acid from my samples?

A2: To enhance extraction efficiency, consider the following methods, which have been shown to yield high recovery rates:

  • Microwave-Assisted Extraction (MAE): This technique has demonstrated high recovery rates of 94 ± 3% for Oxolinic Acid in soil and sediment samples.[3][4]

  • Solid-Phase Extraction (SPE): SPE is a crucial step for sample cleanup and concentration. Using polymeric sorbents like Oasis HLB or Oasis MAX can effectively isolate Oxolinic Acid from the sample matrix.[3][4] For water samples, a novel SPE procedure using Oasis MAX has achieved recovery rates in the range of 90–94%.[4]

  • Liquid-Liquid Extraction: A common approach involves partitioning between an aqueous buffer and an organic solvent like dichloromethane or ethyl acetate.[3][5]

Q3: Which analytical technique is most sensitive for detecting low concentrations of Oxolinic Acid?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector is a highly sensitive method for the determination of Oxolinic Acid.[6] This technique can achieve detection limits as low as 1 ppb in complex matrices like crab serum and muscle.[6] For even greater specificity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[7][8][9]

Troubleshooting Guides

Low Signal Intensity in HPLC-Fluorescence Detection

If you are experiencing a weak signal for Oxolinic Acid when using HPLC with fluorescence detection, follow this troubleshooting guide.

Troubleshooting Workflow

start Low Signal Intensity check_extraction Verify Extraction & Cleanup (See Protocol 1) start->check_extraction check_extraction->check_extraction Low Recovery? check_hplc Optimize HPLC Conditions (See Protocol 2) check_extraction->check_hplc Recovery OK? check_hplc->check_hplc Poor Peak Shape? check_detector Check Fluorescence Detector Settings check_hplc->check_detector Peak Shape Good? check_detector->check_detector Incorrect Settings? check_standards Prepare Fresh Standards check_detector->check_standards Settings Correct? check_standards->check_standards Degraded Standards? final_analysis Re-analyze Sample check_standards->final_analysis Standards OK?

Caption: Troubleshooting workflow for low signal intensity in HPLC-Fluorescence.

  • Verify Extraction and Cleanup:

    • Issue: Incomplete extraction or inefficient cleanup can lead to significant loss of Oxolinic Acid.

    • Solution: Review your extraction protocol. For complex matrices, consider using Microwave-Assisted Extraction (MAE) followed by Solid-Phase Extraction (SPE) as detailed in Experimental Protocol 1 . Ensure proper conditioning, loading, washing, and elution steps are followed for the SPE cartridges.

  • Optimize HPLC Conditions:

    • Issue: Suboptimal mobile phase composition, flow rate, or column selection can result in poor peak shape and reduced signal intensity.

    • Solution: Refer to Experimental Protocol 2 for a validated HPLC method. Ensure the mobile phase is freshly prepared and degassed. Check for any leaks in the HPLC system.

  • Check Fluorescence Detector Settings:

    • Issue: Incorrect excitation and emission wavelengths will result in a weak or non-existent signal.

    • Solution: For Oxolinic Acid, the optimal excitation and emission wavelengths are typically around 335 nm and 378 nm, respectively.[6] Verify that these settings are correctly entered in the detector software.

  • Prepare Fresh Standards:

    • Issue: Degradation of standard solutions can lead to an apparent decrease in signal intensity.

    • Solution: Prepare a fresh set of Oxolinic Acid standards from a reliable stock solution.

High Background Noise

High background noise can obscure the signal from low concentrations of your analyte.

Noise Reduction Strategies

start High Background Noise mobile_phase Improve Mobile Phase Quality start->mobile_phase instrument_cleaning Clean Instrument Components mobile_phase->instrument_cleaning detector_settings Adjust Detector Settings instrument_cleaning->detector_settings signal_processing Use Signal Processing Techniques detector_settings->signal_processing end Reduced Noise signal_processing->end

Caption: Strategies for reducing high background noise in analytical systems.

  • Improve Mobile Phase Quality:

    • Issue: Impurities in solvents or additives can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[9] Filter and degas the mobile phase before use.

  • Clean Instrument Components:

    • Issue: Contamination in the injector, column, or detector flow cell can elevate the baseline noise.

    • Solution: Flush the system with an appropriate cleaning solution. If necessary, replace the column or other contaminated parts.

  • Adjust Detector Settings:

    • Issue: An excessively high detector gain or an inappropriate time constant can amplify noise.[10]

    • Solution: Optimize the detector gain to a level that provides adequate signal without excessive noise. Increase the detector time constant (an electronic filter) to reduce baseline noise.[10]

  • Use Signal Processing Techniques:

    • Issue: Random noise is inherent in all electronic measurements.

    • Solution: Employ computational methods such as signal averaging, digital smoothing, or Fourier filtering to improve the signal-to-noise ratio.[11][12] Signal averaging is particularly effective as it increases the signal linearly while the noise increases by the square root of the number of scans.[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) of Oxolinic Acid from Soil/Sediment

This protocol is adapted from methodologies that have shown high recovery rates for Oxolinic Acid.[3][4]

  • Sample Preparation:

    • Weigh 1-2 g of the homogenized soil or sediment sample into a microwave digestion vessel.

    • Add 10 mL of an extraction solvent (e.g., a mixture of acetonitrile and water).

  • Microwave-Assisted Extraction:

    • Place the vessel in the microwave extraction system.

    • Set the temperature to 100°C and the extraction time to 10 minutes.

  • Centrifugation and Filtration:

    • After extraction, centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB or MAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the filtered extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the Oxolinic Acid with 5 mL of methanol or a mixture of methanol and ammonium hydroxide (e.g., 95:5 v/v).[6]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-Fluorescence Method for Oxolinic Acid Quantification

This protocol is based on a validated method for the determination of Oxolinic Acid in biological matrices.[6]

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Cosmosil 5C18-MS reverse phase column (5 µm, 4.6 x 150 mm i.d.) or equivalent.[6]

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffered saline (PBS) at pH 3.0 (25:75 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 335 nm.[6]

    • Emission Wavelength: 378 nm.[6]

  • Quantification: Create a calibration curve using a series of Oxolinic Acid standards of known concentrations.

Quantitative Data Summary

The following tables summarize key performance data from various studies on Oxolinic Acid analysis.

Table 1: Recovery Rates of Oxolinic Acid using Different Extraction Methods

Sample MatrixExtraction MethodRecovery Rate (%)Reference
Soil/SedimentMicrowave-Assisted Extraction (MAE)94 ± 3[3][4]
River WaterSolid-Phase Extraction (SPE) with Oasis MAX90 - 94[4]
Tiger ShrimpEthyl Acetate Extraction97.4 ± 10.3[5]
Catfish MuscleMatrix Solid-Phase Dispersion82.8 ± 15.0[13]
Crab SerumSPE92[6]
Crab MuscleSPE82[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Oxolinic Acid

Analytical MethodSample MatrixLODLOQReference
HPLC-FluorimetrySoil/Sediment0.3 - 0.5 µg/kg-[4]
HPLC-FluorimetryRiver Water2 ng/L-[4]
HPLC-UVTiger Shrimp3.5 ng/g7 ng/g[5]
HPLC-FluorimetryCrab Serum/Muscle1 ng/g (1 ppb)-[6]
LC-UVTilapia Flesh2.5 µg/kg5 µg/kg[14]
HPLCVarious Tissues25 µg/kg-[15]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for Oxolinic Acid: The Impact of a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and pharmacokinetic studies, the reliability of bioanalytical data is paramount. The validation of these methods ensures accuracy, precision, and reproducibility, adhering to stringent guidelines set by regulatory bodies like the FDA and EMA.[1][2] This guide provides a detailed comparison of two approaches for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Oxolinic Acid in a biological matrix: one utilizing an external standard calibration and another employing a deuterated internal standard.

The use of a stable isotope-labeled (SIL) internal standard, such as deuterated Oxolinic Acid, is widely considered the gold standard in quantitative bioanalysis.[3][4] It is designed to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[4] This guide will present experimental protocols and comparative data to illustrate the advantages of this approach.

Experimental Workflows

The overall workflow for sample analysis involves sample preparation, chromatographic separation, and mass spectrometric detection. The critical difference between the two methods lies in the addition of the internal standard at the initial stage of sample processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Logic start Biological Sample (e.g., Plasma) add_is Add Deuterated Oxolinic Acid (IS) start->add_is Method B Only add_solvent Add Precipitation Solvent start->add_solvent Method A add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quant Quantification inject->quant quant_a Analyte Peak Area vs. Calibration Curve quant->quant_a Method A quant_b Ratio of (Analyte Area / IS Area) vs. Calibration Curve quant->quant_b Method B

Caption: Bioanalytical workflow for Oxolinic Acid quantification.

Validation Parameters: A Head-to-Head Comparison

Bioanalytical method validation is performed to evaluate several key parameters, ensuring the method is fit for its intended purpose.[5][6] The following sections detail the experimental protocols and compare the performance of a method without an internal standard (Method A) against one with a deuterated internal standard (Method B).

Selectivity and Specificity

Experimental Protocol: Blank matrix samples from at least six different sources are analyzed to assess for interferences at the retention time of Oxolinic Acid and the internal standard.[7] One of these blank samples is then spiked with the analyte at the Lower Limit of Quantification (LLOQ) and compared against the unspiked blanks. The response of any interfering peak in the blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.[3]

Comparison Table:

Parameter Method A (No IS) Method B (Deuterated IS) Acceptance Criteria
Interference in Blank Matrix No significant peaks observed No significant peaks observed No significant interference at the retention time of the analyte or IS.

| Interference at LLOQ | Compliant | Compliant | Response in blank <20% of LLOQ response.[3] |

Linearity and Lower Limit of Quantification (LLOQ)

Experimental Protocol: A calibration curve is prepared by spiking blank matrix with the analyte at a minimum of six to eight different concentration levels. The curve is generated by plotting the peak area (Method A) or the peak area ratio of the analyte to the internal standard (Method B) against the nominal concentration. The simplest regression model that adequately describes the concentration-response relationship is used. The LLOQ is the lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.[8]

Comparison Table:

Parameter Method A (No IS) Method B (Deuterated IS) Acceptance Criteria
Calibration Range 10 - 2000 ng/mL 10 - 2000 ng/mL As required by study
Regression Model Linear, 1/x weighting Linear, 1/x weighting Simplest effective model
Correlation Coefficient (r²) > 0.996 > 0.998 ≥ 0.99
LLOQ 10 ng/mL 10 ng/mL Acc & Prec within ±20%
LLOQ Accuracy (% Bias) 11.5% 4.2% Within ±20% of nominal

| LLOQ Precision (% CV) | 14.8% | 6.5% | ≤ 20% |

Accuracy and Precision

Experimental Protocol: Accuracy and precision are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. For intra-day (within-run) assessment, at least five replicates at each level are analyzed in a single run. For inter-day (between-run) assessment, the analysis is repeated on at least three different days.[9] Accuracy is reported as percent bias, and precision is reported as the coefficient of variation (%CV).

Comparison Table:

Parameter Method A (No IS) Method B (Deuterated IS) Acceptance Criteria
Intra-Day Precision (%CV) 5.5% - 12.1% 2.1% - 5.8% ≤ 15% (≤ 20% for LLOQ)
Intra-Day Accuracy (% Bias) -8.9% to 10.5% -4.5% to 3.7% Within ±15% (±20% for LLOQ)
Inter-Day Precision (%CV) 8.2% - 14.5% 3.5% - 7.2% ≤ 15% (≤ 20% for LLOQ)

| Inter-Day Accuracy (% Bias) | -11.2% to 13.1% | -5.1% to 4.8% | Within ±15% (±20% for LLOQ) |

The improved precision and accuracy in Method B are attributed to the internal standard compensating for minor procedural variations between samples.[10]

Recovery and Matrix Effect

Experimental Protocol:

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response from a pre-extraction spiked sample to that of a post-extraction spiked sample at three QC levels (low, medium, high).[7][11]

  • Matrix Effect: This is assessed by comparing the analyte response in a post-extraction spiked sample to the response of a neat solution of the analyte at the same concentration. This evaluates the ion suppression or enhancement caused by matrix components.[11] A SIL internal standard is ideal for correcting matrix effects as it is likely to experience the same ionic variations as the analyte.

Comparison Table:

Parameter Method A (No IS) Method B (Deuterated IS) Acceptance Criteria
Analyte Recovery (%) 75.4% 76.1% Consistent and precise
Recovery Precision (%CV) 13.8% 4.9% Should be low
Matrix Effect (% Suppression) 25% 24% Minimized, but IS corrects for it

| IS-Normalized Matrix Factor (%CV) | Not Applicable | 3.8% | ≤ 15% |

While absolute recovery and matrix effects are similar, the key difference is the precision. The deuterated IS in Method B effectively normalizes the variability in both recovery and matrix effects, leading to significantly better precision in the final quantitative result.[4]

G cluster_a Method A (No IS) cluster_b Method B (Deuterated IS) start Analytical Variability (Pipetting, Extraction, Instrument Drift) a_analyte Analyte Response (Variable) start->a_analyte b_analyte Analyte Response (Variable) start->b_analyte b_is IS Response (Tracks Analyte Variability) start->b_is a_result Final Concentration (High Variability) a_analyte->a_result b_ratio Analyte / IS Ratio (Stable) b_analyte->b_ratio b_is->b_ratio b_result Final Concentration (Low Variability) b_ratio->b_result

Caption: Impact of a deuterated internal standard on result variability.

Conclusion

Both methods can be validated according to regulatory guidelines. However, the data clearly demonstrates that the inclusion of a deuterated internal standard (Method B) significantly enhances the performance and robustness of the bioanalytical method for Oxolinic Acid. The SIL internal standard effectively compensates for procedural variations during sample preparation and mitigates the impact of matrix effects, leading to superior accuracy and precision.[4][10]

For researchers, scientists, and drug development professionals, the choice of method has significant implications. While acquiring a deuterated standard involves additional cost, the resulting data integrity, reliability, and reduced risk of failed analytical runs provide a compelling justification for its use, particularly in regulated preclinical and clinical studies.

References

A Head-to-Head Battle of Internal Standards: Oxolinic Acid-d5 vs. Nalidixic Acid in Quinolone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in drug development and food safety testing, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. For the analysis of quinolone antibiotics, both deuterated and non-deuterated internal standards are employed. This guide provides an in-depth comparison of a deuterated internal standard, Oxolinic Acid-d5, against a commonly used non-deuterated alternative, Nalidixic acid.

The Ideal Internal Standard: A Quick Refresher

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. Its primary role is to correct for the loss of analyte during sample preparation and for variations in instrument response. The ideal IS should co-elute with the analyte, if possible, and experience similar matrix effects.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes like deuterium, these standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This near-perfect chemical mimicry provides superior correction for matrix effects and extraction variability compared to non-isotopically labeled standards.

Performance Comparison: this compound vs. Nalidixic Acid

Performance ParameterThis compound (Deuterated IS)Nalidixic Acid (Non-deuterated IS)Rationale & References
Compensation for Matrix Effects ExcellentModerate to GoodDeuterated standards co-elute and experience nearly identical ionization suppression or enhancement as the analyte, providing more accurate correction.[3][4] Nalidixic acid, being structurally similar but not identical, may experience different matrix effects.
Recovery Correction ExcellentGoodBoth can correct for physical losses during sample preparation. However, the identical chemical behavior of this compound ensures more accurate correction for any analyte degradation or incomplete extraction.[3]
Precision (Relative Standard Deviation, RSD) Typically < 15%Typically < 20%The superior correction for variability by deuterated standards generally leads to better precision in analytical runs.[3][5]
Accuracy (% Bias) Typically within ±15%Can be within ±20%, but more susceptible to biasMore accurate quantification is achieved due to better compensation for matrix-induced signal variations.[3][4]
Linearity (r²) > 0.99> 0.99Both can be used to establish linear calibration curves, but the use of a deuterated IS often results in a more robust and reliable linear range.
Cost HigherLowerThe synthesis of isotopically labeled standards is more complex and expensive.
Commercial Availability Readily available from specialized suppliersWidely availableBoth are commercially accessible for research and analytical purposes.

Experimental Protocols: A Representative Methodology

The following is a representative experimental protocol for the determination of quinolone residues in a food matrix (e.g., bovine liver) using an internal standard, based on common practices in the field.[6][7]

1. Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Weigh 2 g of homogenized bovine liver into a 50 mL centrifuge tube.

  • Fortification: Add the internal standard solution (either this compound or Nalidixic acid) to the sample.

  • Extraction: Add 10 mL of acetonitrile with 1% formic acid. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the target quinolones.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each quinolone analyte and the internal standard.

Visualizing the Workflow and Mechanism

To better illustrate the analytical process and the biological target of quinolones, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Fortification Fortification with Internal Standard Homogenization->Fortification Extraction Acetonitrile Extraction Fortification->Extraction Salting_Out QuEChERS Salting Out Extraction->Salting_Out Cleanup d-SPE Cleanup Salting_Out->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for quinolone analysis.

Quinolone_Mechanism cluster_bacteria Bacterial Cell Quinolone Quinolone Antibiotic (e.g., Oxolinic Acid, Nalidixic Acid) DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death DNA_Replication DNA Replication Topoisomerase_IV->DNA_Replication Decatenates replicated chromosomes Topoisomerase_IV->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replicated_DNA Replicated Daughter DNA DNA_Replication->Replicated_DNA

References

A Guide to Inter-laboratory Comparison of Oxolinic Acid Quantification Methods in Aquaculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of oxolinic acid, a quinolone antibiotic frequently used in aquaculture to treat bacterial infections in fish. Ensuring the accuracy and comparability of analytical results across different laboratories is crucial for regulatory monitoring, food safety assessment, and drug development studies. This document summarizes the performance of common analytical techniques, presents detailed experimental protocols, and illustrates a typical analytical workflow.

Data Presentation: A Comparative Look at Method Performance

The quantification of oxolinic acid in complex matrices like fish tissue is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. The choice of detector—Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS)—significantly impacts the method's sensitivity and selectivity.

While comprehensive inter-laboratory comparison reports are often proprietary to the organizing bodies, the following table summarizes typical performance characteristics of validated methods from individual research studies. This provides a baseline for what to expect from each technique.

Table 1: Performance Characteristics of Oxolinic Acid Quantification Methods

MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Linearity (r²)
HPLC-UVTilapia Flesh2.5[1]5[1]80-110[1]>0.99[1]
HPLC-FLDSalmon Muscle3.2[2]16[2]71-83[3]>0.99
HPLC-FLDFish Tissue-2 (OA), 5 (Flumequine)[4]--
UPLC-FLDFish Muscle1.6[5]->96[5]>0.9997[5]
LC-MS/MSFish & Shrimp0.24-1.32 (Fish)0.42-1.62 (Shrimp)75-105[6]>0.99

Note: The values presented are derived from single-laboratory validation studies and are intended for comparative purposes.

To illustrate how results from an inter-laboratory comparison or proficiency test are typically evaluated, Table 2 presents a hypothetical scenario. In such a test, participating laboratories analyze a sample with a known, certified concentration of oxolinic acid (the assigned value). Their performance is often assessed using a z-score, which indicates how far their result deviates from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Table 2: Hypothetical Proficiency Test Results for Oxolinic Acid in Salmon Muscle (Assigned Value: 50 µg/kg)

Laboratory IDMethod UsedReported Concentration (µg/kg)Z-Score
Lab-001HPLC-UV45.2-0.96
Lab-002HPLC-FLD52.80.56
Lab-003LC-MS/MS49.5-0.10
Lab-004HPLC-FLD58.11.62
Lab-005HPLC-UV38.9-2.22 (Unsatisfactory)
Lab-006LC-MS/MS51.00.20

Experimental Workflow

The general workflow for the quantification of oxolinic acid in fish tissue involves several key stages, from sample receipt to data analysis. The following diagram illustrates a typical process.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction & Clean-up cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Homogenization fortification Fortification with Internal Standard sample_receipt->fortification extraction Solvent Extraction fortification->extraction centrifugation Centrifugation extraction->centrifugation clean_up Solid-Phase or Liquid-Liquid Clean-up centrifugation->clean_up evaporation Evaporation & Reconstitution clean_up->evaporation hplc_analysis HPLC/LC-MS/MS Analysis evaporation->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing reporting Reporting & Interpretation data_processing->reporting

Experimental workflow for oxolinic acid quantification.

Experimental Protocols

Below are detailed methodologies for three common analytical techniques for oxolinic acid quantification in fish tissue.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is robust and widely available, making it suitable for routine monitoring.

  • Sample Preparation and Extraction:

    • Weigh 1 g of homogenized fish tissue into a centrifuge tube.

    • Add an internal standard (e.g., lomefloxacin) and let it stand for 15 minutes.[1]

    • Add 10 mL of acetonitrile, vortex, and shake for 15 minutes.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Transfer the supernatant to a new tube and add 3 mL of hexane for defatting.

    • Vortex and centrifuge, then discard the upper hexane layer.

    • Evaporate the acetonitrile layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 0.025 M oxalic acid, pH 3.2) in a ratio of approximately 32:68 (v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength of 315 nm.[7]

    • Injection Volume: 20-100 µL.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers enhanced sensitivity and selectivity compared to UV detection.

  • Sample Preparation and Extraction:

    • Weigh 0.5-2 g of homogenized fish tissue and mix with 2 g of anhydrous sodium sulfate.[3]

    • Perform a double extraction with ethyl acetate, followed by centrifugation.[3]

    • Evaporate the combined ethyl acetate extracts to dryness.[3]

    • Partition the residue between hexane and 0.01 M oxalic acid.[3]

    • Collect the aqueous phase for chromatographic analysis.[3]

  • Chromatographic Conditions:

    • Column: C18 or C8 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an acidic aqueous solution (e.g., 0.02 M orthophosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with an excitation wavelength of 327 nm and an emission wavelength of 369 nm.[3]

    • Injection Volume: 20-100 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for confirmatory analysis due to its high sensitivity and specificity.

  • Sample Preparation and Extraction (QuEChERS-based approach):

    • Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

    • Add 10 mL of water and an internal standard solution.

    • Add 10 mL of acetonitrile with 1% acetic acid, and vortex thoroughly.

    • Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate), and shake vigorously.

    • Centrifuge at high speed (e.g., 8000 rpm) for 10 minutes.

    • Take an aliquot of the supernatant (acetonitrile layer) for clean-up.

    • Perform dispersive solid-phase extraction (d-SPE) by adding a sorbent mixture (e.g., PSA, C18, MgSO4) to the aliquot, vortexing, and centrifuging.

    • Filter the final extract before injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column suitable for UHPLC.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-product ion transitions for oxolinic acid and its internal standard for confirmation.

This guide provides a foundational understanding of the methods used for oxolinic acid quantification and the importance of inter-laboratory comparisons in ensuring data quality and consistency. Researchers and laboratory professionals are encouraged to participate in proficiency testing schemes to validate their analytical performance.

References

Cross-Validation of Analytical Methods: A Comparative Guide to HPLC and LC-MS/MS for the Quantification of Oxolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the accurate determination of Oxolinic Acid in various matrices. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and performance data to aid in selecting the most appropriate analytical method.

Oxolinic acid, a quinolone antibiotic, is widely used in veterinary medicine, particularly in aquaculture.[1] Monitoring its residue levels in edible tissues and the environment is crucial for ensuring food safety and mitigating the development of antibiotic resistance. The accurate quantification of oxolinic acid relies on robust analytical methods, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) being the most prevalent techniques. This guide presents a cross-validation perspective on these two methods, summarizing their performance characteristics based on published experimental data.

Methodology Comparison: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS for oxolinic acid analysis depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely accessible technique that separates compounds based on their interaction with a stationary phase. For oxolinic acid, reverse-phase chromatography is commonly employed, followed by detection using Ultraviolet (UV) or fluorescence detectors.[2][3][4] HPLC methods offer reliability and cost-effectiveness for routine analysis.

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique provides definitive identification and quantification, even at trace levels, by monitoring specific precursor-to-product ion transitions.[5][6] LC-MS/MS is considered the gold standard for regulatory and confirmatory analysis.[7]

Data Presentation: Performance Characteristics

The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for the determination of oxolinic acid, compiled from various studies.

Table 1: Comparison of HPLC and LC-MS/MS Method Performance for Oxolinic Acid Analysis

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Limit of Detection (LOD) 0.0035 µg/g to 2.5 µg/kg[2][8]6 ng/g[6]
Limit of Quantification (LOQ) 5 µg/kg to 0.2 µg/g[8][9]10 ng/g[6]
Linearity (Correlation Coefficient) >0.99[2][8]>0.99[6]
Recovery 77.1% to 102%[10][11]86.6% to 95.8%[6]
Precision (RSD) <10%[2]<8.5%[6]
Selectivity Good, but susceptible to matrix interference[10]Excellent, high specificity[7][12]
Confirmation Capability LimitedHigh, based on mass transitions[7]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS analysis of oxolinic acid are outlined below. These protocols are based on established methods and provide a framework for laboratory implementation.

HPLC Method with UV/Fluorescence Detection

This protocol is a generalized procedure based on common practices for oxolinic acid analysis in biological matrices.

1. Sample Preparation (Extraction and Clean-up):

  • Homogenize the sample tissue (e.g., fish muscle).

  • Extract oxolinic acid with a suitable organic solvent such as ethyl acetate or a mixture of acetonitrile and metaphosphoric acid.[2][13]

  • Perform a clean-up step using solid-phase extraction (SPE) with a C18 or Oasis HLB cartridge to remove interfering substances.[4][5]

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[4]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[14]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or phosphate buffer at pH 3).[9][14]

  • Flow Rate: Typically 0.8 to 1.0 mL/min.[14]

  • Detection: UV detection at 330-335 nm or fluorescence detection.[2][10]

LC-MS/MS Method

This protocol outlines a typical LC-MS/MS method for the sensitive and specific quantification of oxolinic acid.

1. Sample Preparation (Extraction and Clean-up):

  • Similar to the HPLC method, extract oxolinic acid from the homogenized sample using an acidified organic solvent mixture (e.g., 0.2 w/v% metaphosphoric acid solution-acetonitrile).[5]

  • Purify the extract using a solid-phase extraction column (e.g., Oasis HLB).[5]

  • The final eluate is evaporated and reconstituted in a suitable solvent for injection.

2. Liquid Chromatography Conditions:

  • Column: A high-efficiency C18 or equivalent column (e.g., UPLC column).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[5]

  • Flow Rate: Adapted for the specific column dimensions, often in the range of 0.2-0.5 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor and product ion transitions for oxolinic acid, ensuring high selectivity.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams were generated.

Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Method Validation & Comparison Sample Biological Matrix (e.g., Fish Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup HPLC HPLC Analysis (UV/Fluorescence Detection) Cleanup->HPLC Inject LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Inject Validation Performance Parameters (LOD, LOQ, Linearity, Accuracy, Precision) HPLC->Validation LCMSMS->Validation Comparison Comparative Data Analysis Validation->Comparison

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.

Oxolinic_Acid_Mechanism cluster_Process Intracellular Action OA Oxolinic Acid BacterialCell Bacterial Cell OA->BacterialCell Enters DNAGyrase DNA Gyrase (Topoisomerase II) OA->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication & Transcription DNA->Replication Undergoes CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Mechanism of action of Oxolinic Acid in bacteria.

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the quantification of oxolinic acid. The choice of method should be guided by the specific analytical needs.

  • HPLC with UV or fluorescence detection is a robust and cost-effective method suitable for routine monitoring and quality control where high sample throughput is required and matrix effects are manageable.[2][3]

  • LC-MS/MS offers superior sensitivity, selectivity, and definitive confirmation, making it the preferred method for regulatory compliance, residue analysis at very low concentrations, and research applications involving complex matrices.[6][12]

This comparative guide provides the necessary information for researchers to make an informed decision on the most appropriate analytical methodology for their studies on oxolinic acid. The detailed protocols and performance data serve as a valuable resource for method development and validation.

References

Assessing the linearity, accuracy, and precision of an Oxolinic Acid assay with Oxolinic Acid-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Oxolinic Acid, a quinolone antibiotic, using its deuterated stable isotope, Oxolinic Acid-d5, as an internal standard. The performance of this method is evaluated based on its linearity, accuracy, and precision, and is compared with an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended to assist researchers, scientists, and professionals in the field of drug development in selecting the most appropriate analytical methodology for their specific needs.

Quantitative Performance Data

The use of a deuterated internal standard in LC-MS/MS analysis is the gold standard for quantitative bioanalysis, offering high selectivity and sensitivity. The following tables summarize the performance characteristics of an LC-MS/MS method for Oxolinic Acid with this compound compared to a conventional HPLC-UV method.

Table 1: Linearity

ParameterLC-MS/MS with this compoundHPLC-UV
Linear Range 10 - 500 ng/g[1]0.007 - 4 µg/g[2]
Correlation Coefficient (r²) > 0.99[1]0.998[2]

Table 2: Accuracy (Recovery)

ParameterLC-MS/MS with this compoundHPLC-UV
Mean Recovery 86.6 - 95.8%[1]87.5 - 90.0%[3]

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterLC-MS/MS with this compoundHPLC-UV
Intra-day Precision (RSD) < 8.5%[1]1.46 - 4.21%[2]
Inter-day Precision (RSD) < 8.5%[1]6.01 - 9.77%[2]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterLC-MS/MS with this compoundHPLC-UV
LOD 6 ng/g[1]0.0035 µg/g[2]
LOQ 10 ng/g[1]0.007 µg/g[2]

Experimental Protocols

A detailed methodology for the LC-MS/MS assay of Oxolinic Acid with this compound is provided below. This protocol is based on established methods for the analysis of quinolone antibiotics in biological matrices.[1][4]

LC-MS/MS Method with this compound

1. Sample Preparation:

  • Matrix: Plasma, Tissue Homogenate

  • Procedure:

    • To 100 µL of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).[5]

    • Add 300 µL of acetonitrile for protein precipitation.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxolinic Acid: To be determined based on parent and product ions (e.g., m/z 262.1 → 218.1).

    • This compound: To be determined based on parent and product ions (e.g., m/z 267.1 → 223.1).

  • Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the assay components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the LC-MS/MS analysis of Oxolinic Acid.

logical_relationship Analyte Oxolinic Acid LCMS LC-MS/MS System Analyte->LCMS Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS This compound (Internal Standard) IS->Analyte compensates for matrix effects & variability IS->LCMS IS->Ratio Matrix Biological Matrix Matrix->Analyte affects signal Matrix->LCMS LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Role of the internal standard in achieving accurate quantification.

References

A Head-to-Head Battle of Internal Standards: Oxolinic Acid-d5 vs. a ¹³C-Labeled Analog in Bioanalytical Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison for researchers, scientists, and drug development professionals in the precise quantification of Oxolinic Acid.

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during sample preparation and analysis. This guide provides a detailed performance comparison between two types of SILs for Oxolinic Acid analysis: the commonly used deuterium-labeled Oxolinic Acid-d5 and a theoretically superior ¹³C-labeled internal standard.

While direct comparative studies are scarce, this guide synthesizes established principles of bioanalytical method validation and the known behaviors of different isotopic labels to present a comprehensive performance expectation. The data presented herein is representative of typical outcomes observed in regulated bioanalysis.

Executive Summary of Performance

Stable isotope-labeled internal standards are crucial for mitigating variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] While both deuterium and carbon-13 labeled standards are effective, ¹³C-labeled standards are generally considered the superior choice for LC-MS/MS applications.[3][4] This is primarily because ¹³C-labeling results in an internal standard that is chemically and chromatographically identical to the analyte, whereas deuterium labeling can sometimes lead to slight differences in retention time, a phenomenon known as the "isotope effect".[3][5]

Performance ParameterThis compound¹³C-Labeled Oxolinic AcidRationale
Chromatographic Co-elution Potential for slight retention time shiftIdentical retention time to analyteThe greater mass of deuterium can sometimes alter the compound's interaction with the stationary phase in reversed-phase chromatography. ¹³C isotopes have a negligible effect on retention time.[3][6]
Correction for Matrix Effects Generally good, but can be compromised by chromatographic shiftsExcellentFor the IS to perfectly compensate for matrix-induced ion suppression or enhancement, it must co-elute precisely with the analyte. Any separation can lead to differential matrix effects.[7][8]
Accuracy & Precision High, but potentially lower than ¹³C-IS if significant isotope effects are presentVery HighThe ideal IS tracks the analyte's behavior throughout the entire analytical process. Identical behavior leads to the most accurate and precise quantification.
Cost & Availability Generally more readily available and less expensiveOften requires custom synthesis, leading to higher cost and longer lead timesDeuteration is often a simpler and more cost-effective synthetic process compared to the incorporation of ¹³C atoms.[4][5]
Isotopic Stability Generally stable, but H/D exchange is a possibility in certain circumstancesHighly stable, no risk of exchangeThe carbon-carbon bonds are not susceptible to exchange under typical analytical conditions.

Experimental Protocols

The following protocols are representative of a typical LC-MS/MS method for the quantification of Oxolinic Acid in a biological matrix such as plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Oxolinic Acid).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Oxolinic Acid: To be determined based on parent and product ions.

    • This compound: To be determined based on parent and product ions.

    • ¹³C-Labeled Oxolinic Acid: To be determined based on parent and product ions.

Performance Data Comparison

The following tables summarize the expected quantitative data from a method validation standpoint, comparing the performance of this compound and a ¹³C-labeled internal standard.

Table 1: Linearity and Sensitivity
ParameterThis compound¹³C-Labeled Oxolinic AcidAcceptance Criteria
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL-
Correlation Coefficient (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mLSignal-to-noise > 10
Table 2: Accuracy and Precision
Quality Control SampleThis compound¹³C-Labeled Oxolinic AcidAcceptance Criteria
Low QC (3 ng/mL) Accuracy: 95-105% Precision (CV%): < 10%Accuracy: 98-102% Precision (CV%): < 5%Accuracy: 85-115% Precision (CV%): ≤ 15%
Mid QC (500 ng/mL) Accuracy: 97-103% Precision (CV%): < 8%Accuracy: 99-101% Precision (CV%): < 4%Accuracy: 85-115% Precision (CV%): ≤ 15%
High QC (800 ng/mL) Accuracy: 96-104% Precision (CV%): < 9%Accuracy: 98-102% Precision (CV%): < 5%Accuracy: 85-115% Precision (CV%): ≤ 15%
Table 3: Matrix Effect and Recovery
ParameterThis compound¹³C-Labeled Oxolinic AcidAcceptance Criteria
Matrix Factor (CV%) < 15%< 10%CV% ≤ 15%
Recovery (%) Consistent but may differ slightly from analyteConsistent and closely tracks analyte-

Visualizing the Concepts

To better illustrate the workflows and mechanisms discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p Plasma Sample is Add Internal Standard (this compound or ¹³C-IS) p->is pp Protein Precipitation (Acetonitrile) is->pp cent Centrifugation pp->cent evap Evaporation cent->evap recon Reconstitution evap->recon inj Injection recon->inj lc UHPLC Separation (C18 Column) inj->lc ms Mass Spectrometry (MRM Detection) lc->ms data data ms->data Data Acquisition

Caption: A typical experimental workflow for the bioanalysis of Oxolinic Acid.

signaling_pathway oa Oxolinic Acid cell_wall Bacterial Cell Wall oa->cell_wall Penetration dna_gyrase DNA Gyrase (Topoisomerase II) cell_wall->dna_gyrase Targeting dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Inhibition cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: The mechanism of action of Oxolinic Acid.

Conclusion

The choice between this compound and a ¹³C-labeled internal standard will depend on the specific requirements of the assay. For routine analyses where cost and availability are major considerations, this compound is often a suitable choice. However, for assays requiring the highest level of accuracy and precision, and where potential chromatographic isotope effects could compromise data quality, a ¹³C-labeled internal standard is the superior option, despite its higher cost. Ultimately, the decision should be based on a thorough method development and validation process to ensure the chosen internal standard meets the performance criteria for the intended application.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.